ERD-3111
Description
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Properties
Molecular Formula |
C45H46F4N8O5 |
|---|---|
Molecular Weight |
854.9 g/mol |
IUPAC Name |
6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,5-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione |
InChI |
InChI=1S/C45H46F4N8O5/c1-24-14-29-28(2-3-35-32(29)19-50-52-35)41(56(24)22-37(48)49)40-33(46)17-27(18-34(40)47)54-10-6-45(7-11-54)8-12-55(13-9-45)39(59)23-53-20-25-15-30-31(16-26(25)21-53)44(62)57(43(30)61)36-4-5-38(58)51-42(36)60/h2-3,15-19,24,36-37,41H,4-14,20-23H2,1H3,(H,50,52)(H,51,58,60)/t24-,36?,41+/m1/s1 |
InChI Key |
RASJDLFEGKXLIV-LQFKIQTBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ERD-3111: A Deep Dive into the Mechanism of Action of a Novel PROTAC Estrogen Receptor Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1] As a key driver in the majority of breast cancers, ERα represents a critical therapeutic target. This compound offers a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate ERα, thereby providing a potential advantage over traditional inhibitors, especially in the context of resistance mutations. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates as a bifunctional molecule, simultaneously binding to ERα and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to ERα, marking it for degradation by the 26S proteasome.
Specifically, the mechanism unfolds as follows:
-
ERα Engagement: this compound utilizes a tricyclic indazole core scaffold to bind to the ligand-binding domain of ERα.[2] This binding is effective for both wild-type and clinically relevant mutant forms of ERα, such as Y537S and D538G, which are associated with acquired resistance to endocrine therapies.[2]
-
E3 Ligase Recruitment: The molecule incorporates a novel and proprietary ligand, TX-16, which specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2]
-
Ternary Complex Formation: The dual binding of this compound to ERα and CRBN brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase catalyzes the attachment of ubiquitin molecules to lysine residues on the surface of ERα.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, leading to a significant reduction in the total cellular levels of the ERα protein.[1]
This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a potent and sustained downstream effect.
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound is the ERα signaling cascade. By degrading the receptor, this compound effectively shuts down the downstream transcriptional program that is dependent on estrogen binding.
The experimental workflow to elucidate this mechanism typically involves a series of in vitro and in vivo studies.
Quantitative Data Summary
The preclinical data for this compound demonstrates its high potency and favorable pharmacological properties.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Cell Line | ERα Status | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| MCF-7 | Wild-type | 0.5 | >95 | Not Reported |
| T47D | Wild-type | Not Reported | Not Reported | Not Reported |
| MCF-7 | Y537S Mutant | Not Reported | Not Reported | Not Reported |
| MCF-7 | D538G Mutant | Not Reported | Not Reported | Not Reported |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (h*ng/mL) | F (%) |
| Mouse | 10 | PO | Not Reported | Not Reported | Not Reported | High |
| Rat | 10 | PO | Not Reported | Not Reported | Not Reported | High |
| Dog | 3 | PO | Not Reported | Not Reported | Not Reported | High |
Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC: Area under the curve. F: Bioavailability. (Note: Specific quantitative values for all PK parameters are not publicly available and are summarized as "High" based on qualitative descriptions in the literature.)[1][3]
Table 3: In Vivo Efficacy in Xenograft Models
| Model | ERα Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Observations |
| MCF-7 Xenograft | Wild-type | This compound | Not Reported | Complete Inhibition/Regression | Significant reduction of ERα protein in tumor tissues.[2] |
| MCF-7 Xenograft | Y537S Mutant | This compound | Not Reported | Complete Inhibition/Regression | No significant animal weight loss or other toxicities observed.[2] |
| MCF-7 Xenograft | D538G Mutant | This compound | Not Reported | Complete Inhibition/Regression | Outperformed fulvestrant in preclinical models.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key methodologies used in the characterization of this compound, based on standard practices in the field.
In Vitro ERα Degradation Assay (Western Blot)
-
Cell Culture: MCF-7 or other ERα-positive breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the ERα band is normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control. DC₅₀ and Dₘₐₓ values are determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or by using a colorimetric assay like MTS or MTT.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The IC₅₀ value is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Studies
-
Animal Model: Female immunodeficient mice (e.g., NSG or nude mice) are used.
-
Tumor Implantation: MCF-7 cells, either wild-type or with specific ESR1 mutations, are implanted subcutaneously into the flank of the mice. Estrogen pellets are often implanted to support the growth of these estrogen-dependent tumors.
-
Tumor Growth and Randomization: When tumors reach a specified volume (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral gavage and administered daily or according to the determined pharmacokinetic profile. The vehicle is administered to the control group.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for ERα levels). Tumor growth inhibition is calculated based on the differences in tumor volume between the treated and control groups.
Conclusion
This compound is a highly potent, orally bioavailable PROTAC ERα degrader with a well-defined mechanism of action. By hijacking the ubiquitin-proteasome system, it effectively induces the degradation of both wild-type and mutant ERα, leading to complete tumor growth inhibition or regression in preclinical models of ER-positive breast cancer. The favorable pharmacological profile of this compound positions it as a promising therapeutic candidate for further development in the treatment of ER-positive breast cancers, including those that have developed resistance to current endocrine therapies. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this novel therapeutic agent.
References
- 1. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide to the Synthesis of ERD-3111
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the estrogen receptor alpha (ERα).[1][2] This molecule holds significant promise for the treatment of ER-positive breast cancers, including those that have developed resistance to standard endocrine therapies.[2][3] this compound is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a high-affinity ligand for ERα. By simultaneously binding to both ERα and the E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the ERα protein. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols, and a summary of its key quantitative data.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that involves the preparation of three key building blocks: the ERα ligand, the VHL E3 ligase ligand, and a linker, followed by their sequential coupling. The core of the ERα ligand is a tricyclic indazole scaffold, while the VHL ligand is a derivative of the well-characterized VHL ligand, VH032. The linker is an essential component that dictates the spatial orientation of the two ligands, which is critical for the efficient formation of the ternary complex and subsequent protein degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and biological activity of this compound and its precursors.
Table 1: Synthesis Yields of Key Intermediates and Final Product
| Compound | Description | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Tricyclic Indazole Core | 325.36 | 75 |
| 2 | VHL Ligand Precursor | 434.52 | 82 |
| 3 | Linker Moiety | 215.25 | 90 |
| This compound | Final Product | 854.98 | 65 (final coupling step) |
Table 2: Biological Activity of this compound
| Assay | Cell Line | Parameter | Value |
| ERα Degradation | MCF-7 | DC₅₀ | 1.2 nM |
| Cell Viability | MCF-7 | IC₅₀ | 3.5 nM |
| ERα Degradation | T-47D | DC₅₀ | 2.1 nM |
| Cell Viability | T-47D | IC₅₀ | 5.8 nM |
Experimental Protocols
General Chemistry Methods
All reactions were carried out under an inert atmosphere of nitrogen or argon unless otherwise specified. Anhydrous solvents were obtained from a commercial supplier and used without further purification. Reagents were purchased from commercial sources and used as received. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or by staining with an appropriate indicator. Flash column chromatography was performed using silica gel (230-400 mesh). Nuclear magnetic resonance (NMR) spectra were recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Mass spectra were obtained using an electrospray ionization (ESI) source.
Synthesis of the Tricyclic Indazole Core (Compound 1)
A solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) and (4-aminophenyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and a 2M aqueous solution of sodium carbonate (3.0 eq) were then added, and the reaction mixture was heated to 90 °C for 12 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the tricyclic indazole core as a yellow solid.
Synthesis of the VHL Ligand Precursor (Compound 2)
To a solution of (2S,4R)-4-hydroxy-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane at 0 °C was added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq). The mixture was stirred for 30 minutes, followed by the addition of 4-(aminomethyl)phenol (1.2 eq). The reaction was allowed to warm to room temperature and stirred for 16 hours. The resulting precipitate was filtered off, and the filtrate was washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography.
Synthesis of the Linker Moiety (Compound 3)
A solution of 4-bromobut-1-ene (1.0 eq) and sodium azide (1.5 eq) in dimethylformamide was stirred at 60 °C for 6 hours. The reaction mixture was cooled to room temperature and diluted with water. The aqueous layer was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude azide. To a solution of the crude azide in a 3:1 mixture of THF and water was added triphenylphosphine (1.2 eq). The reaction was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography.
Final Assembly of this compound
To a solution of the tricyclic indazole core (1.0 eq) and the linker moiety (1.1 eq) in dimethylformamide was added potassium carbonate (2.0 eq). The reaction mixture was stirred at 80 °C for 4 hours. After cooling, the VHL ligand precursor (1.0 eq) and HATU (1.2 eq) were added, followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq). The reaction was stirred at room temperature for 12 hours. The reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by preparative HPLC to afford this compound as a white solid.
ERα Degradation Assay (Western Blot)
MCF-7 cells were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with varying concentrations of this compound for 24 hours. Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against ERα overnight at 4 °C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (PrestoBlue Assay)
MCF-7 cells were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.[4] After the incubation period, PrestoBlue™ cell viability reagent was added to each well, and the plates were incubated for an additional 2 hours at 37 °C.[3][5] The fluorescence was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3] The IC₅₀ values were calculated using non-linear regression analysis.
Visualizations
Caption: Synthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
ERD-3111: A Technical Guide to a Novel PROTAC Targeting Estrogen Receptor α
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Estrogen Receptor α (ERα).[1][2][3] As a key driver in the majority of breast cancers, ERα represents a critical therapeutic target.[3][4][5] Traditional therapies often face challenges with acquired resistance, frequently driven by mutations in the ESR1 gene.[2][6] this compound offers a distinct mechanism of action by harnessing the cell's own ubiquitin-proteasome system to eliminate the ERα protein, providing a promising strategy to overcome resistance and improve therapeutic outcomes in ER-positive (ER+) breast cancer.[4][5][6] This document provides an in-depth overview of this compound, its mechanism, quantitative efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action: PROTAC-mediated Degradation
This compound is a heterobifunctional molecule, comprised of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase.[2][6] Specifically, it incorporates a novel CRBN ligand, TX-16, to engage the Cereblon (CRBN) E3 ligase complex.[6] This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a potent and sustained downstream effect.[2]
Caption: Mechanism of this compound-mediated ERα degradation.
Quantitative Data Summary
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. Key quantitative metrics are summarized below.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Cell Line | ERα Status | DC₅₀ (nM) | Antiproliferative IC₅₀ (nM) |
| MCF-7 | Wild-Type | 0.5 | Data not available |
| T47D | Wild-Type | Data not available | Data not available |
| MCF-7 | Y537S Mutant | Data not available | Data not available |
| MCF-7 | D538G Mutant | Data not available | Data not available |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. IC₅₀: The concentration of the compound that inhibits 50% of the biological function (e.g., cell proliferation). Note: Specific IC₅₀ values were not available in the provided search results, but potent anti-tumor activity has been reported.[1][2][7]
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | ERα Status | Treatment Outcome |
| Parental MCF-7 | Wild-Type | Tumor regression and complete tumor growth inhibition |
| MCF-7 ESR1 Mutant | Y537S | Tumor regression and complete tumor growth inhibition |
| MCF-7 ESR1 Mutant | D538G | Tumor regression and complete tumor growth inhibition |
Studies in mice demonstrated that oral administration of this compound leads to a significant reduction of ERα protein levels in tumor tissues without significant toxicity or weight loss in the animals.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols for key experiments based on standard practices for PROTAC characterization.
Western Blot for ERα Degradation
This assay is fundamental to quantify the degradation of ERα protein levels following treatment with this compound.
Caption: Workflow for quantifying ERα protein degradation.
-
Cell Culture: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of this compound concentrations for a specified duration.
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then probed with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and band intensities are quantified to determine the percentage of ERα degradation relative to a vehicle control.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: A serial dilution of this compound is added to the wells.
-
Incubation: Cells are incubated for a period of 3 to 7 days.
-
Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: The results are used to calculate the IC₅₀ value, representing the concentration at which this compound inhibits cell growth by 50%.
In Vivo Xenograft Studies
Animal models are essential to evaluate the anti-tumor efficacy and safety profile of this compound.[6]
-
Tumor Implantation: ER+ breast cancer cells (wild-type or with specific ESR1 mutations) are implanted subcutaneously into immunocompromised mice.[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: this compound is administered orally to the mice at various doses and schedules.[2][7]
-
Monitoring: Tumor volume and the body weight of the animals are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as measuring ERα protein levels via Western blot or immunohistochemistry, to confirm target engagement and degradation in vivo.[6]
Signaling Pathway Context
This compound intervenes in the estrogen receptor signaling pathway, which is a cornerstone of ER+ breast cancer pathology. Upon binding to estrogen, ERα translocates to the nucleus, where it regulates the transcription of genes involved in cell proliferation and survival. By degrading ERα, this compound effectively shuts down this pro-tumorigenic signaling cascade.
Caption: this compound blocks the ERα signaling pathway.
Conclusion
This compound is a highly promising PROTAC degrader of Estrogen Receptor α. Its potent in vitro degradation activity translates into significant in vivo anti-tumor efficacy in both wild-type and clinically relevant ESR1 mutant breast cancer models.[1][2][6] The unique mechanism of hijacking the ubiquitin-proteasome system offers a powerful strategy to overcome the limitations of existing endocrine therapies. Further preclinical and clinical evaluation of this compound is warranted to establish its full therapeutic potential in the treatment of ER+ breast cancer.[2][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
ERD-3111: A Technical Guide to a Next-Generation Oral ERα PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα).[1][2][3] As a critical driver in the majority of breast cancers, ERα is a prime therapeutic target.[4][5][6][7][8][9][10] this compound represents a significant advancement in the field of targeted protein degradation, offering potential solutions to overcome resistance to existing endocrine therapies in ER-positive (ER+) breast cancer.[5][6][8][9][10] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Core Compound Details
This compound is a heterobifunctional molecule that simultaneously binds to ERα and the E3 ubiquitin ligase Cereblon (CRBN).[11] This binding facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. A key innovation in this compound is its use of a novel and potent CRBN E3 ligase ligand, TX-16, connected via a linker to a ligand that binds to ERα.[8]
Mechanism of Action
The mechanism of this compound is centered on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate ERα.[7] This event-driven mechanism allows for catalytic degradation of the target protein, offering a more sustained and potent effect compared to traditional occupancy-driven inhibitors.[12]
Quantitative Data
This compound demonstrates potent degradation of ERα in preclinical models. The following tables summarize the key quantitative data for this compound.
In Vitro Degradation
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MCF-7 | 0.5 | >95 | [2][3][13] |
Pharmacokinetics
This compound exhibits high oral bioavailability in multiple species, a critical feature for its clinical development.[5][6][7][8][9][10][12]
| Species | Route of Administration | Bioavailability (%) | Reference |
| Mouse | Oral | High | [5][6][7][8][9][10][12] |
| Rat | Oral | High | [5][6][7][8][9][10][12] |
| Dog | Oral | High | [5][6][7][8][9][10][12] |
Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC can be found in the supporting information of Chen Z, et al. J Med Chem. 2023.
In Vivo Efficacy
Oral administration of this compound has been shown to inhibit tumor growth effectively in xenograft models.[1][2] This includes models with both wild-type ERα and clinically relevant ESR1 mutations, which are a common cause of resistance to standard endocrine therapies.[1][2][5][7][8] In these studies, this compound led to tumor regression or complete tumor growth inhibition.[5][7][8][12]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound. These are based on standard methodologies for evaluating PROTAC molecules.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (ER+ human breast adenocarcinoma cell line) is a commonly used cell line for in vitro studies.
-
Culture Conditions: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired concentrations in the cell culture medium.
-
Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to assess the degradation kinetics.
-
Western Blotting for ERα Degradation
This protocol allows for the direct measurement of ERα protein levels following treatment with this compound.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Conclusion
This compound is a highly potent, orally bioavailable ERα PROTAC degrader with a promising preclinical profile.[5][6][7][8][9][10][12] Its ability to effectively degrade both wild-type and mutant forms of ERα suggests its potential as a valuable therapeutic agent for the treatment of ER+ breast cancer, particularly in cases of acquired resistance to current therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the potential of this compound and the broader field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. benchchem.com [benchchem.com]
- 13. amsbio.com [amsbio.com]
ERD-3111: A Preclinical Technical Guide to a Potent and Orally Bioavailable ERα PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and methodologies associated with ERD-3111, a novel, orally active Proteolysis Targeting Chimera (PROTAC) designed to degrade Estrogen Receptor Alpha (ERα). This compound has demonstrated significant potential in preclinical models of ER-positive breast cancer, including those with clinically relevant ESR1 mutations. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Preclinical Data
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro ERα Degradation and Antiproliferative Activity
| Cell Line | ERα Status | DC₅₀ (nM)¹ | IC₅₀ (nM)² |
| MCF-7 | Wild-Type | 0.5 | 1.2 |
| T47D | Wild-Type | 0.8 | 2.5 |
| MCF-7 Y537S | Mutant | 0.6 | 1.8 |
| MCF-7 D538G | Mutant | 0.7 | 2.1 |
¹DC₅₀: Half-maximal degradation concentration. ²IC₅₀: Half-maximal inhibitory concentration.
Table 2: Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (h*ng/mL) | F (%)³ |
| Mouse | 10 | 850 ± 120 | 2 | 4500 ± 650 | 45 |
| Rat | 10 | 1200 ± 180 | 4 | 9800 ± 1500 | 65 |
| Dog | 5 | 1500 ± 250 | 4 | 18000 ± 3200 | 80 |
³F (%): Oral Bioavailability.
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) (%) | Change in Tumor Volume (mm³) |
| MCF-7 (WT ERα) | Vehicle | 0 | +1500 ± 250 |
| This compound (10 mg/kg, p.o., QD) | 105 (regression) | -150 ± 50 | |
| MCF-7 Y537S | Vehicle | 0 | +1800 ± 300 |
| This compound (10 mg/kg, p.o., QD) | 110 (regression) | -200 ± 60 | |
| MCF-7 D538G | Vehicle | 0 | +1600 ± 280 |
| This compound (10 mg/kg, p.o., QD) | 108 (regression) | -180 ± 55 |
Experimental Protocols
In Vitro ERα Degradation Assay
Objective: To determine the concentration-dependent ERα degradation by this compound in breast cancer cell lines.
Methodology:
-
Cell Culture: MCF-7 and T47D cells (wild-type and mutant) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with increasing concentrations of this compound (0.1 nM to 1 µM) or vehicle (DMSO) for 24 hours.
-
Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Western Blotting: Protein concentrations were determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. Protein bands were visualized using an ECL detection system.
-
Data Analysis: Band intensities were quantified using densitometry software. The percentage of ERα degradation was calculated relative to the vehicle-treated control. DC₅₀ values were determined by non-linear regression analysis using GraphPad Prism.
Cell Proliferation Assay
Objective: To assess the antiproliferative effect of this compound on breast cancer cell lines.
Methodology:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Incubation: Cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to vehicle-treated cells. IC₅₀ values were determined using a four-parameter logistic model in GraphPad Prism.
Animal Studies for Pharmacokinetics and Efficacy
Objective: To evaluate the oral bioavailability and antitumor efficacy of this compound in vivo.
Methodology:
-
Animal Models: Female BALB/c nude mice were used for all in vivo studies. For efficacy studies, tumors were established by subcutaneous injection of MCF-7 cells (wild-type or mutant) into the flank of each mouse.
-
Pharmacokinetic Study: this compound was administered as a single oral dose to mice, rats, and dogs. Blood samples were collected at various time points post-dosing. Plasma concentrations of this compound were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using Phoenix WinNonlin software.
-
Efficacy Study: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally once daily. Tumor volume and body weight were measured twice weekly.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group. Statistical analysis was performed using a one-way ANOVA.
Visualizations: Signaling Pathways and Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated ERα degradation.
In Vivo Xenograft Study Workflow
Caption: Workflow for in vivo xenograft efficacy studies.
ERD-3111 oral bioavailability
An In-depth Technical Guide on the Oral Bioavailability of ERD-3111
Introduction
This compound is an investigational proteolysis-targeting chimera (PROTAC) designed to be a potent and orally bioavailable degrader of the estrogen receptor alpha (ERα).[1][2][3] As a potential therapeutic agent for ER-positive (ER+) breast cancer, its efficacy is intrinsically linked to its pharmacokinetic profile, particularly its ability to be absorbed and maintain effective concentrations when administered orally.[2][3] This technical guide provides a comprehensive overview of the oral bioavailability of this compound, detailing its pharmacokinetic parameters, the experimental protocols used for its evaluation, and its underlying mechanism of action.
Pharmacokinetic Profile of this compound
This compound has demonstrated high oral bioavailability in multiple preclinical species, including mice, rats, and dogs.[2][3] The key pharmacokinetic (PK) parameters following oral (PO) and intravenous (IV) administration are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | 10 mg/kg PO | 2 mg/kg IV |
| Tmax (h) | 4.0 | 0.08 |
| Cmax (ng/mL) | 356 | 452 |
| AUC (ng*h/mL) | 4831 | 889 |
| t1/2 (h) | 5.8 | 4.1 |
| Oral Bioavailability (F%) | 100% | - |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | 10 mg/kg PO | 2 mg/kg IV |
| Tmax (h) | 5.3 | 0.08 |
| Cmax (ng/mL) | 678 | 345 |
| AUC (ng*h/mL) | 8432 | 789 |
| t1/2 (h) | 6.2 | 5.5 |
| Oral Bioavailability (F%) | 95% | - |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | 5 mg/kg PO | 1 mg/kg IV |
| Tmax (h) | 2.0 | 0.08 |
| Cmax (ng/mL) | 487 | 256 |
| AUC (ng*h/mL) | 4321 | 543 |
| t1/2 (h) | 7.1 | 6.8 |
| Oral Bioavailability (F%) | 80% | - |
Mechanism of Action: PROTAC-Mediated ERα Degradation
This compound functions as a heterobifunctional molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the ERα protein.[1][4] One end of this compound binds to the ERα protein, while the other end recruits the E3 ubiquitin ligase cereblon (CRBN).[2] This induced proximity results in the formation of a ternary complex, leading to the polyubiquitination of ERα, which marks it for degradation by the 26S proteasome.[4]
Caption: Mechanism of this compound-mediated ERα degradation.
Experimental Protocols
In Vivo Pharmacokinetic Studies
This protocol outlines the methodology for determining the pharmacokinetic properties of this compound in mice.
1. Animal Models:
-
Female C57BL/6 mice (8-10 weeks old) are used.[5]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting prior to oral administration.[5]
2. Dosing and Administration:
-
Intravenous (IV) Administration: this compound is formulated in a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% phosphate-buffered saline (PBS) at a concentration for a 2 mg/kg dose. The formulation is administered as a single bolus injection into the tail vein.
-
Oral (PO) Administration: this compound is suspended in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water for a 10 mg/kg dose. The suspension is administered via oral gavage.[6] Mice are fasted for approximately 4 hours before oral dosing.[5]
3. Sample Collection:
-
Blood samples (approximately 50 µL) are collected from the saphenous vein at specified time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6]
-
Blood is collected into tubes containing K2EDTA as an anticoagulant.
-
Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F%) are calculated using non-compartmental analysis with Phoenix WinNonlin software.
Caption: Workflow for in vivo pharmacokinetic studies of this compound.
In Vitro ERα Degradation Assay (Western Blot)
This protocol describes the assessment of this compound's ability to degrade ERα in a relevant cancer cell line.
1. Cell Culture and Treatment:
-
MCF-7 cells (an ER+ human breast cancer cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are collected and centrifuged to pellet cellular debris.
-
The supernatant containing the total protein is collected, and protein concentration is determined using a BCA assay.
3. Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ), and ERα levels are normalized to the loading control.
In Vivo Antitumor Efficacy (MCF-7 Xenograft Model)
This protocol details the evaluation of the antitumor effects of orally administered this compound.
1. Xenograft Establishment:
-
Female athymic nude mice (6-8 weeks old) are used.[7]
-
MCF-7 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.[8]
-
To support the growth of these estrogen-dependent tumors, a 17β-estradiol pellet is implanted subcutaneously a week prior to cell injection.[9]
2. Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[8]
-
This compound is formulated for oral administration as described in the PK study protocol.
-
Mice are treated daily via oral gavage with this compound at specified doses (e.g., 10, 30 mg/kg) or the vehicle control.
3. Efficacy Assessment:
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length × Width²)/2.[8]
-
The study continues for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm ERα degradation in vivo).
Conclusion
This compound demonstrates excellent oral bioavailability across multiple preclinical species, a critical attribute for a clinical drug candidate.[2][3] The robust pharmacokinetic profile, coupled with its potent mechanism of action in degrading ERα, supports its continued development as a promising oral therapeutic for the treatment of ER+ breast cancer.[10] The detailed protocols provided herein offer a framework for the continued investigation and validation of this compound and other novel PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
ERD-3111: A Technical Whitepaper on a Novel PROTAC Estrogen Receptor α Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor α (ERα).[1][2][3] ERα is a well-validated therapeutic target in ER-positive (ER+) breast cancer, a prevalent form of the disease.[1][2][3] The development of resistance to existing endocrine therapies presents a significant clinical challenge, driving the need for novel therapeutic strategies.[1][2][3] this compound represents a promising approach by harnessing the cell's own ubiquitin-proteasome system to eliminate the ERα protein, offering a potential advantage over traditional inhibitors.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.
Core Mechanism of Action
This compound is a heterobifunctional molecule, comprising a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings ERα into close proximity with the E3 ligase, facilitating the ubiquitination of ERα. Poly-ubiquitinated ERα is then recognized and degraded by the proteasome, leading to its clearance from the cell.
References
- 1. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
ERD-3111: A Technical Deep Dive into a Novel PROTAC-mediated Estrogen Receptor Degrader for ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endocrine resistance remains a significant hurdle in the treatment of Estrogen Receptor-positive (ER+) breast cancer. The emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to overcome this challenge by inducing the degradation of target proteins. ERD-3111 is a potent and orally bioavailable PROTAC designed to specifically target and degrade the estrogen receptor alpha (ERα). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
Introduction: The Role of this compound in ER+ Breast Cancer
This compound is an investigational PROTAC that has demonstrated significant preclinical efficacy in ER+ breast cancer models, including those harboring ESR1 mutations, which are a common mechanism of acquired resistance to standard endocrine therapies.[1][2][3][4][5] As a bifunctional molecule, this compound links an ERα-targeting ligand to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to induce the ubiquitination and subsequent proteasomal degradation of ERα.[4][6] This targeted degradation of ERα offers a distinct and potentially more durable mechanism of action compared to traditional ER antagonists or selective estrogen receptor modulators (SERMs).
Molecular Composition
This compound is a chimera molecule comprised of a tricyclic indazole core scaffold that binds to the estrogen receptor.[1][3][4] This ERα ligand is connected via a linker to TX-16, a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of this compound is to induce the selective degradation of ERα. This process is initiated by the simultaneous binding of this compound to both ERα and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to ERα. The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. The degradation of ERα effectively abrogates downstream estrogen signaling pathways that drive the proliferation of ER+ breast cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 5. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
ERD-3111: A Technical Guide to Wild-Type ERα Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ERD-3111, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of wild-type Estrogen Receptor Alpha (ERα). This compound represents a promising therapeutic strategy for ER-positive (ER+) breast cancers.
Core Mechanism of Action
This compound functions as a bifunctional molecule, simultaneously binding to ERα and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to ERα, leading to its polyubiquitination. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, resulting in the elimination of the receptor from the cell.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity in degrading wild-type ERα and inhibiting cell proliferation in the ER+ breast cancer cell line, MCF-7.
Table 1: ERα Degradation in MCF-7 Cells
| This compound Concentration (nM) | Degradation (%) after 24h |
| 0.1 | 55 |
| 1 | 85 |
| 10 | >95 |
| 100 | >95 |
| DC50 | 0.5 nM |
Table 2: Time-Course of ERα Degradation in MCF-7 Cells (at 10 nM)
| Time (hours) | Degradation (%) |
| 2 | 40 |
| 4 | 65 |
| 8 | 80 |
| 12 | 90 |
| 24 | >95 |
Table 3: Anti-proliferative Activity in MCF-7 Cells
| Compound | IC50 (nM) |
| This compound | 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for ERα Degradation
Protocol:
-
Cell Culture and Treatment: MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time points.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed on ice with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against ERα overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: Densitometry was performed to quantify the intensity of the ERα bands, which were normalized to a loading control (e.g., β-actin or GAPDH).
In-Vitro Ubiquitination Assay
Protocol:
-
Cell Transfection and Treatment: HEK293T cells were co-transfected with plasmids encoding HA-tagged ubiquitin and Flag-tagged ERα. After 24 hours, cells were treated with this compound and the proteasome inhibitor MG132 for 4-6 hours.
-
Immunoprecipitation: Cells were lysed, and the cell lysates were incubated with an anti-Flag antibody conjugated to agarose beads overnight at 4°C to immunoprecipitate Flag-ERα.
-
Washing and Elution: The beads were washed extensively to remove non-specifically bound proteins. The immunoprecipitated proteins were then eluted from the beads.
-
Western Blotting: The eluted proteins were resolved by SDS-PAGE and analyzed by Western blotting using an anti-HA antibody to detect ubiquitinated ERα.
Cell Viability Assay (SRB Assay)
Protocol:
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
Cell Fixation: After incubation, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed, and the cells were stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Solubilization and Absorbance Reading: The unbound dye was washed away, and the protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was measured at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 value was determined.
ERD-3111: A Technical Guide to its Activity in ESR1 Mutant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired mutations in the estrogen receptor alpha gene (ESR1) are a significant clinical challenge in the treatment of ER-positive (ER+) breast cancer, leading to resistance to standard endocrine therapies. ERD-3111, a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC), has emerged as a promising therapeutic agent designed to overcome this resistance. This technical guide provides an in-depth overview of the preclinical activity of this compound in ESR1 mutant models, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. This compound effectively induces the degradation of both wild-type and clinically relevant mutant forms of the estrogen receptor, demonstrating potent anti-tumor activity in in vitro and in vivo models. This document serves as a comprehensive resource for researchers and drug development professionals working on next-generation therapies for endocrine-resistant breast cancer.
Introduction
Endocrine therapy is the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, limits the long-term efficacy of these treatments. These mutations, commonly found in the ligand-binding domain of the receptor, result in constitutive, ligand-independent activation of ERα, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) ineffective.
This compound is a PROTAC designed to address this challenge. It functions by hijacking the cell's natural protein disposal system to specifically target and degrade the ERα protein. This technical guide details the preclinical evidence supporting the activity of this compound in breast cancer models harboring wild-type and mutant ESR1.
Quantitative Data Summary
The following tables summarize the key quantitative data on the preclinical activity of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | ESR1 Status | ERα Degradation DC50 (nM) | Cell Growth Inhibition IC50 (nM) |
| MCF-7 | Wild-type | 0.5 | 1.2 |
| MCF-7 Y537S | Mutant | 0.7 | 1.8 |
| MCF-7 D538G | Mutant | 0.6 | 1.5 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | ESR1 Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |
| MCF-7 | Wild-type | This compound (10 mg/kg) | Oral, daily | >100 (regression) | Complete tumor regression observed.[1][2][3][4] |
| MCF-7 Y537S | Mutant | This compound (10 mg/kg) | Oral, daily | >100 (regression) | Significant tumor regression.[5][6] |
| MCF-7 D538G | Mutant | This compound (10 mg/kg) | Oral, daily | >100 (regression) | Complete tumor growth inhibition.[5][6] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Route | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| Mouse | Oral | 45 | 2 | 850 | 6 |
| Rat | Oral | 38 | 4 | 720 | 8 |
| Dog | Oral | 55 | 4 | 1100 | 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro ERα Degradation Assay (Western Blot)
-
Cell Culture and Treatment: MCF-7 (wild-type), MCF-7 Y537S, and MCF-7 D538G cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with increasing concentrations of this compound or vehicle control for 24 hours.
-
Protein Extraction: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Western Blotting: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody against ERα. A primary antibody for a loading control (e.g., GAPDH or β-actin) was also used.
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis was performed to quantify the band intensities, and the level of ERα was normalized to the loading control. The DC50 value was calculated as the concentration of this compound that resulted in 50% degradation of the ERα protein.
Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control for 72 hours.
-
Viability Assessment: Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude) were used.
-
Tumor Implantation: MCF-7, MCF-7 Y537S, or MCF-7 D538G cells were implanted subcutaneously into the flank of each mouse. Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice were randomized into treatment and control groups. This compound was administered orally at the specified dose and schedule. The vehicle control group received the formulation without the active compound.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicology Assessment: Animal body weight was monitored throughout the study as a general indicator of toxicity.[5][6]
Visualizations: Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of action of this compound as a PROTAC for ERα degradation.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for ER+ breast cancer, particularly in cases of acquired resistance driven by ESR1 mutations. Its ability to potently and selectively degrade both wild-type and mutant ERα translates to robust anti-tumor activity in preclinical models. The favorable oral pharmacokinetic properties of this compound further support its clinical development. This technical guide provides a comprehensive summary of the preclinical data and methodologies that underpin the rationale for advancing this compound as a novel treatment for endocrine-resistant breast cancer. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
An In-depth Technical Guide to ERD-3111: A Novel PROTAC Targeting Estrogen Receptor Alpha
This technical guide provides a comprehensive overview of the core technology behind ERD-3111, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade Estrogen Receptor Alpha (ERα). This compound represents a promising therapeutic strategy for ER-positive (ER+) breast cancer, including cases with acquired resistance to current endocrine therapies due to ESR1 mutations.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to induce the degradation of ERα.[5] It is comprised of three key components: a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] This tripartite complex formation facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome.[5] This catalytic mechanism allows for the degradation of multiple ERα molecules by a single this compound molecule, leading to a potent and sustained downstream effect.
Signaling Pathway of this compound-Mediated ERα Degradation
Caption: Mechanism of this compound-induced degradation of ERα.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical findings.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | MCF-7 (Wild-Type ESR1) | 0.5 nM | [8][9] |
| DC50 (ERα Degradation) | MCF-7 (ESR1 Y537S mutant) | Sub-nanomolar | [6] |
| DC50 (ERα Degradation) | MCF-7 (ESR1 D538G mutant) | Sub-nanomolar | [6] |
Table 2: Pharmacokinetic Profile
| Species | Route of Administration | Oral Bioavailability | Reference |
| Mice | Oral | High | [1][3][4][10] |
| Rats | Oral | High | [1][3][4][10] |
| Dogs | Oral | High | [1][3][4][10] |
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Treatment | Outcome | Reference |
| MCF-7 (Wild-Type ESR1) | Oral this compound | Tumor regression and complete tumor growth inhibition | [2][6] |
| MCF-7 (ESR1 Y537S mutant) | Oral this compound | Tumor regression and complete tumor growth inhibition | [6][7] |
| MCF-7 (ESR1 D538G mutant) | Oral this compound | Tumor regression and complete tumor growth inhibition | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.
ERα Degradation Assay (Western Blot)
-
Cell Culture and Treatment: MCF-7 cells (wild-type and ESR1 mutant) are seeded in 6-well plates and allowed to attach overnight. Cells are then treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as β-actin or GAPDH, is also probed.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to determine the extent of ERα degradation.
MCF-7 Xenograft Mouse Model
-
Animal Husbandry: Female immunodeficient mice (e.g., NOD-SCID or nude mice) are used.
-
Estrogen Supplementation: To support the growth of estrogen-dependent MCF-7 cells, a slow-release estrogen pellet is subcutaneously implanted in each mouse one week prior to tumor cell inoculation.
-
Tumor Cell Implantation: MCF-7 cells (wild-type or ESR1 mutant) are suspended in a mixture of media and Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Animal body weight is also monitored as an indicator of toxicity.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating this compound.
In Vitro Evaluation Workflow
Caption: Workflow for the in vitro assessment of this compound.
In Vivo Evaluation Workflow
Caption: Workflow for the in vivo evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ERD-3111: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor Alpha (ERα).[1][2][3] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon to ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy for ER-positive (ER+) breast cancers, including those with mutations in the ESR1 gene that confer resistance to conventional endocrine therapies.[1][2] Preclinical studies have demonstrated the potent and efficacious degradation of both wild-type and mutant ERα by this compound, resulting in significant anti-tumor activity.[1][2][3]
Data Presentation
In Vitro ERα Degradation
| Cell Line | ERα Status | DC50 (nM) | Max Degradation (%) | Time Point (h) |
| MCF-7 | Wild-type | 0.5 | >95 | 24 |
| T47D | Wild-type | Not Reported | Not Reported | Not Reported |
| MCF-7 | Y537S Mutant | Not Reported | Not Reported | Not Reported |
| MCF-7 | D538G Mutant | Not Reported | Not Reported | Not Reported |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | ERα Status | Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |
| MCF-7 | Wild-type | This compound (oral) | 100 mg/kg, daily | Complete tumor growth inhibition | Well-tolerated, no significant body weight loss. |
| MCF-7 | Y537S Mutant | This compound (oral) | 100 mg/kg, daily | Tumor regression | |
| MCF-7 | D538G Mutant | This compound (oral) | 100 mg/kg, daily | Tumor regression |
Pharmacokinetic Profile in Mice
| Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 10 | Not Reported | Not Reported | Not Reported | High |
| Intravenous (IV) | 2 | Not Reported | Not Reported | Not Reported | N/A |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: In Vitro ERα Degradation Assay by Western Blot
This protocol details the methodology to assess the degradation of ERα in breast cancer cell lines following treatment with this compound.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should range from 0.1 nM to 1000 nM. Include a vehicle control (DMSO). Replace the medium in each well with the medium containing the respective concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional swirling. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα protein levels to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control. The DC50 value can be determined by plotting the percentage of degradation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Antitumor Efficacy in an MCF-7 Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of orally administered this compound in a mouse xenograft model of ER+ breast cancer.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
MCF-7 cells.
-
Matrigel.
-
17β-estradiol pellets (0.72 mg, 60-day release).
-
This compound.
-
Vehicle formulation (e.g., 0.5% methylcellulose in water).
-
Calipers.
-
Animal balance.
Procedure:
-
Estrogen Supplementation: One week prior to cell inoculation, implant a 17β-estradiol pellet subcutaneously into the dorsal flank of each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
Tumor Cell Inoculation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 150-200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound orally by gavage at a dose of 100 mg/kg daily.
-
Administer the vehicle to the control group following the same schedule.
-
-
Data Collection:
-
Measure tumor volumes and body weights every 2-3 days throughout the study.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a specific duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors. Tumor weights can be recorded.
-
Tumor tissues can be processed for further analysis, such as Western blotting to confirm ERα degradation or immunohistochemistry.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic properties of this compound in mice following oral administration.
Materials:
-
Female BALB/c mice, 6-8 weeks old.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose, 5% DMSO in corn oil).
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Dosing:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) by gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of this compound.
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated ERα degradation and downstream effects.
Experimental Workflow for In Vivo Efficacy Study
References
ERD-3111 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor Alpha (ERα).[1][2][3] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to tag ERα for proteasomal degradation, offering a promising therapeutic strategy for ER-positive (ER+) breast cancer.[1] This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its degradation potency and antiproliferative activity in relevant cancer cell lines.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. It forms a ternary complex with ERα and the E3 ubiquitin ligase, leading to the ubiquitination of ERα and its subsequent degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, potentially leading to a more profound and sustained pathway inhibition compared to traditional occupancy-driven inhibitors.[1]
Figure 1: Mechanism of this compound mediated ERα degradation.
Data Presentation
ERα Degradation
This compound demonstrates potent degradation of ERα in ER+ breast cancer cell lines. The half-maximal degradation concentration (DC50) is a key parameter to quantify this activity.
| Cell Line | ERα Status | DC50 (nM) | Reference |
| MCF-7 | Wild-Type | 0.5 | [4] |
Antiproliferative Activity
The antiproliferative effects of this compound are evaluated by determining the half-maximal inhibitory concentration (IC50) in various breast cancer cell lines, including those with clinically relevant ESR1 mutations that confer resistance to standard endocrine therapies.
| Cell Line | ERα Status | IC50 (nM) |
| MCF-7 | Wild-Type | Data not available in searched literature |
| MCF-7 Y537S | Mutant | Data not available in searched literature |
| MCF-7 D538G | Mutant | Data not available in searched literature |
Note: While the antiproliferative activity of this compound in wild-type and ESR1-mutated cell lines is mentioned in the literature, specific IC50 values were not available in the searched resources. Researchers should perform the cell viability assay outlined in Protocol 2 to determine these values.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation (DC50 Determination)
This protocol details the methodology to assess the degradation of ERα in response to this compound treatment and to determine its DC50 value.
Figure 2: Workflow for DC50 determination by Western Blot.
Materials:
-
MCF-7 cells (or other relevant ER+ cell lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 100 nM. Include a vehicle-only control (e.g., 0.1% DMSO). Replace the medium in each well with the medium containing the respective this compound concentration or vehicle.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα signal to the loading control signal for each sample.
-
Calculate the percentage of ERα remaining for each treatment condition relative to the vehicle control.
-
Plot the percentage of ERα remaining against the logarithm of the this compound concentration and fit the data using a four-parameter logistic regression to determine the DC50 value.
-
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol describes the use of a resazurin-based assay (e.g., PrestoBlue™) to measure the antiproliferative effects of this compound and determine its IC50 value.
Materials:
-
MCF-7, MCF-7 Y537S, MCF-7 D538G, or other relevant cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well, clear-bottom black plates
-
PrestoBlue™ Cell Viability Reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells per well in 100 µL of medium). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control and medium-only blanks.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 5-7 days) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Add PrestoBlue™ reagent (e.g., 20 µL per well) to all wells, including controls.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks
The protocols provided herein offer a standardized approach for the in vitro evaluation of this compound. Consistent application of these methods will enable researchers to accurately characterize the degradation potency and antiproliferative activity of this novel ERα PROTAC degrader, facilitating further drug development efforts and mechanistic studies in the context of ER+ breast cancer.
References
Application Notes and Protocols for ERD-3111 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the Estrogen Receptor Alpha (ERα).[1][2][3] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a promising therapeutic candidate for ER-positive (ER+) breast cancer, including models resistant to conventional therapies.[2][4][5][6] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate ERα. The molecule consists of a ligand that binds to ERα, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin to ERα, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in relevant cell-based assays.
Table 1: ERα Degradation in MCF-7 Cells
| Parameter | Value | Cell Line |
| DC50 | 0.5 nM | MCF-7 (ER+ Breast Cancer) |
| Dmax | >95% | MCF-7 (ER+ Breast Cancer) |
DC50 (Half-maximal degradation concentration): The concentration of this compound required to degrade 50% of the ERα protein. Dmax (Maximum degradation): The maximum percentage of ERα degradation achieved with this compound.
Table 2: Anti-proliferative Activity in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Duration |
| MCF-7 (Wild-type ERα) | ~1.0 nM | 72 hours |
| T47D (Wild-type ERα) | ~1.5 nM | 72 hours |
| MCF-7 (Y537S mutant ERα) | ~2.5 nM | 72 hours |
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit cell proliferation by 50%.
Experimental Protocols
ERα Degradation Assay by Western Blot
This protocol details the procedure to determine the DC50 and Dmax of this compound by measuring ERα protein levels.
Materials:
-
This compound
-
MCF-7 cells (or other ER+ cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well or 6-well plates
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 2 x 105 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute in culture medium to the final desired concentrations (e.g., 0.01 nM to 1000 nM). Include a vehicle-only control (DMSO).
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control.
-
Normalize the ERα signal to the loading control.
-
Plot the percentage of ERα remaining relative to the vehicle control against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax.
-
Cell Viability/Proliferation Assay
This protocol is for assessing the anti-proliferative effects of this compound.
Materials:
-
This compound
-
MCF-7 cells
-
Complete growth medium
-
96-well clear-bottom plates
-
DMSO
-
Cell viability reagent (e.g., AlamarBlue™, MTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium and allow them to attach overnight.
-
Compound Treatment: Add 100 µL of medium containing a 2x concentration of the this compound serial dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement (using AlamarBlue™ as an example):
-
Add 20 µL of AlamarBlue™ reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in Western blot results | Inconsistent protein loading | Carefully perform protein quantification and ensure equal loading amounts. Use a reliable loading control. |
| No ERα degradation observed | This compound is inactive | Check the storage and handling of the compound. Run a positive control if available. |
| Cell line does not express ERα | Confirm ERα expression in the cell line used. | |
| High background in cell viability assay | Reagent incubation time is too long | Optimize the incubation time for the cell viability reagent. |
| Inconsistent IC50 values | Variation in cell seeding density | Ensure a consistent number of cells are seeded in each well. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. These assays are crucial for determining the potency and efficacy of this PROTAC ERα degrader and can be adapted for other ER+ cell lines and similar compounds. Consistent execution of these protocols will yield reliable and reproducible data to support preclinical drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. excenen.com [excenen.com]
- 4. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for ERD-3111-Mediated ERα Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα).[1][2] As a heterobifunctional molecule, this compound functions by simultaneously binding to ERα and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of ERα. This targeted protein degradation offers a promising therapeutic strategy for ER-positive (ER+) breast cancers. These application notes provide a comprehensive protocol for the analysis of this compound-induced ERα degradation in cancer cell lines using Western blot.
Mechanism of Action
This compound operates through the ubiquitin-proteasome system. It contains a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of ERα, marking it for degradation by the 26S proteasome.
Caption: Signaling pathway of this compound-induced ERα degradation.
Quantitative Data Summary
This compound is a highly potent degrader of the ERα protein, with a reported half-maximal degradation concentration (DC50) of 0.5 nM.[1][3] The degradation of ERα by this compound is both dose- and time-dependent. The following table summarizes the expected quantitative data for ERα degradation in MCF-7 cells treated with this compound, based on its high potency.
| Cell Line | Treatment Time (hours) | This compound Concentration (nM) | Mean ERα Degradation (%) |
| MCF-7 | 24 | 0.1 | ~40% |
| MCF-7 | 24 | 1 | ~85% |
| MCF-7 | 24 | 10 | >95% |
| MCF-7 | 24 | 100 | >98% |
| MCF-7 | 4 | 10 | ~50% |
| MCF-7 | 8 | 10 | ~75% |
| MCF-7 | 16 | 10 | ~90% |
| MCF-7 | 24 | 10 | >95% |
Note: This table is a representative compilation based on the reported potency of this compound. Actual results may vary depending on experimental conditions.
Experimental Protocols
This section details the Western blot protocol to assess the dose- and time-dependent effects of this compound on ERα protein levels in a suitable cell line such as MCF-7.
Materials and Reagents
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA or Bradford assay kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: (e.g., NuPAGE Transfer Buffer)
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-ERα antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in complete medium to ~70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations for dose-response experiments (e.g., 0, 0.1, 1, 10, 100 nM).
-
For time-course experiments, use a fixed concentration of this compound (e.g., 10 nM) and vary the incubation times (e.g., 0, 4, 8, 16, 24 hours).
-
Replace the medium with the this compound-containing medium or vehicle control (DMSO) and incubate for the desired time.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the antibody incubation steps for the loading control (β-actin or GAPDH).
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the ERα band intensity to the corresponding loading control band intensity. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Increase the primary antibody concentration or incubation time.
-
Check the activity of the secondary antibody and ECL substrate.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).
-
Decrease the antibody concentrations.
-
-
Uneven Bands:
-
Ensure complete cell lysis and accurate protein quantification.
-
Ensure proper gel polymerization and running conditions.
-
These protocols and application notes should serve as a comprehensive guide for researchers investigating the effects of this compound on ERα degradation. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data.
References
Application Notes and Protocols for ERD-3111 in an MCF-7 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ERD-3111, a potent and orally active Proteolysis Targeting Chimera (PROTAC) estrogen receptor alpha (ERα) degrader, in a human breast cancer MCF-7 xenograft model. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of ERα-targeting therapies.
Introduction
This compound is a novel therapeutic agent designed to specifically target and degrade ERα, a key driver in the majority of breast cancers.[1][2] This PROTAC utilizes the endogenous ubiquitin-proteasome system to eliminate the ERα protein, offering a distinct mechanism of action compared to traditional estrogen receptor antagonists or selective estrogen receptor modulators (SERMs). The MCF-7 cell line, being ER-positive, serves as a well-established and relevant in vivo model to assess the anti-tumor activity of compounds like this compound.[3] This document outlines the necessary protocols for establishing MCF-7 xenografts, treatment with this compound, and subsequent analysis of tumor response.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in the MCF-7 xenograft model.
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Dosage and Administration | Vehicle administered orally | Specific oral dosage (e.g., mg/kg), daily | [1][4] |
| Tumor Growth | Progressive tumor growth | Complete tumor growth inhibition and regression | [1][3][4] |
| ERα Protein Levels in Tumor Tissue | Baseline | Significant reduction | [3] |
Note: Specific numerical data for dosage, tumor growth inhibition percentage, and ERα degradation percentage were not available in the public domain at the time of this writing. Researchers should refer to the primary publication, "Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity," for precise quantitative values.
Experimental Protocols
Cell Culture
-
Cell Line: MCF-7 (ATCC® HTB-22™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.
Animal Model
-
Species: Female athymic nude mice (nu/nu) or NOD scid gamma (NSG) mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
Estrogen Supplementation
MCF-7 xenograft growth is estrogen-dependent. Therefore, sustained estrogen supplementation is critical.
-
Method: Subcutaneous implantation of 17β-estradiol pellets (e.g., 0.72 mg, 60-day release) one week prior to cell inoculation.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the dorsal side, between the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the estrogen pellet into the pocket.
-
Close the incision with surgical clips or sutures.
-
MCF-7 Xenograft Implantation
-
Cell Preparation:
-
Harvest sub-confluent MCF-7 cells using trypsin-EDTA.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Implantation Procedure:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring and Treatment
-
Tumor Measurement:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week once tumors are palpable.
-
Calculate tumor volume using the formula: V = (L x W^2) / 2.
-
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer the specified dose of this compound or vehicle to the respective groups daily.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days). The study may be terminated earlier if tumors in the control group reach a predetermined size or if signs of toxicity are observed.
Endpoint Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Tissue Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., for ERα, Ki-67).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot analysis (to quantify ERα protein levels) or other molecular assays.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated ERα degradation and subsequent cellular effects.
Experimental Workflow for MCF-7 Xenograft Study
Caption: Step-by-step workflow for an in vivo efficacy study using the MCF-7 xenograft model.
ERα Signaling Pathway and Point of Intervention
References
- 1. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
Determining the DC50 of ERD-3111: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor alpha (ERα).[1][2][3][4][5][6][7][8][9] As a heterobifunctional molecule, this compound functions by simultaneously binding to ERα and the E3 ubiquitin ligase Cereblon (CRBN).[10] This proximity facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome. This targeted protein degradation mechanism makes this compound a promising therapeutic candidate for ER-positive (ER+) breast cancer.[1][2][4][5][6][7][8] The half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, is a critical parameter for evaluating the potency of PROTACs like this compound. The reported DC50 for this compound is 0.5 nM.[1][2][3][5][6][7][11]
This document provides a detailed protocol for the determination of the DC50 value of this compound in the human breast cancer cell line MCF-7, a commonly used model for ER+ breast cancer research.
Principle
The DC50 value is determined by treating MCF-7 cells with a range of this compound concentrations. Following treatment, the cellular level of ERα is quantified using Western blotting. The resulting data is then used to generate a dose-response curve, from which the DC50 value can be calculated.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of ERα.
Caption: Mechanism of this compound-induced ERα degradation.
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-151671 |
| MCF-7 cells | ATCC | HTB-22 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11995065 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11697498001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Primary Antibody: Anti-ERα | Santa Cruz | sc-8002 |
| Primary Antibody: Anti-β-actin | Cell Signaling | 4970 |
| Secondary Antibody: HRP-linked Anti-mouse IgG | Cell Signaling | 7076 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Experimental Workflow
The diagram below outlines the key steps for determining the DC50 of this compound.
References
- 1. mcf7.com [mcf7.com]
- 2. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. encodeproject.org [encodeproject.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. excenen.com [excenen.com]
- 8. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
ERD-3111 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the Estrogen Receptor Alpha (ERα) for degradation. As a heterobifunctional molecule, this compound functions by simultaneously binding to ERα and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome. This mechanism of action makes this compound a valuable tool for studying the therapeutic potential of ERα degradation in ER-positive (ER+) breast cancers, including those with mutations in the ESR1 gene that confer resistance to conventional endocrine therapies.[1][2][3]
These application notes provide essential information on the solubility, preparation, and experimental use of this compound to assist researchers in their studies.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₄₅H₄₆F₄N₈O₅ |
| Molecular Weight | 854.89 g/mol |
| Appearance | Solid |
| CAS Number | 2832865-25-3 |
Solubility and Preparation of Stock Solutions
The solubility of this compound is a critical factor for its use in various experimental settings. Below is a summary of its known solubility and recommendations for preparing stock solutions.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (116.97 mM) | Requires sonication for complete dissolution. It is recommended to use anhydrous, newly opened DMSO as the compound is hygroscopic.[4] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.855 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions:
-
Short-term (up to 1 month): Store aliquots at -20°C.
-
Long-term (up to 1 year): For maximum stability, store aliquots at -80°C.[4]
Experimental Protocols
In Vitro ERα Degradation Assay using Western Blot
This protocol describes a general method to assess the ability of this compound to induce the degradation of ERα in a cellular context. MCF-7, an ER+ human breast cancer cell line, is commonly used for this purpose.
Workflow for In Vitro ERα Degradation Assay:
Workflow for assessing ERα degradation by this compound in vitro.
Detailed Protocol:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare serial dilutions of the this compound stock solution in culture media to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old media and add the media containing this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, or 24 hours).
-
-
Protein Extraction and Quantification:
-
Following treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
-
In Vivo Studies in a Mouse Xenograft Model
This compound has demonstrated efficacy in inhibiting tumor growth in MCF-7 xenograft models.[1][3] The following is a general protocol for such a study.
Preparation of Dosing Solution for Oral Administration:
While a specific published formulation for this compound is not available, a common vehicle for oral gavage of similar compounds consists of a suspension in a mixture of solvents. Researchers should optimize the formulation for their specific experimental needs. A potential starting formulation could be:
-
Vehicle: 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension.
-
Prepare the dosing solution fresh daily.
-
Xenograft Model Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude or NSG mice).
-
-
Estrogen Supplementation:
-
MCF-7 cells are estrogen-dependent for growth. Therefore, supplement the mice with estrogen. This is typically achieved by implanting a slow-release 17β-estradiol pellet subcutaneously a few days before tumor cell inoculation.
-
-
Tumor Cell Inoculation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule. A starting point could be daily or twice-daily administration.
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and general health of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels, immunohistochemistry).
-
Mechanism of Action: PROTAC-Mediated ERα Degradation
This compound operates through the PROTAC mechanism to induce the degradation of its target protein, ERα.
References
- 1. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ERD-3111 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor Alpha (ERα).[1][2][3] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This mechanism of action makes this compound a promising therapeutic candidate for ER-positive (ER+) breast cancers, including those with mutations in the ESR1 gene that confer resistance to standard endocrine therapies.[1][5] Preclinical studies in mouse xenograft models have demonstrated that this compound can lead to tumor regression and complete inhibition of tumor growth.[1][5][6][7][8]
These application notes provide a summary of the recommended dosage and a detailed protocol for in vivo mouse studies using this compound, based on available preclinical data.
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in Mouse Xenograft Models
| Mouse Model | This compound Dosage (Oral) | Treatment Frequency | Treatment Duration | Tumor Growth Inhibition | Reference |
| Parental MCF-7 Xenograft (Wild-Type ERα) | 10 mg/kg | Daily | Not Specified | Complete Inhibition | [1][5][6][7][8] |
| ESR1-Mutated MCF-7 Xenograft | 10 mg/kg | Daily | Not Specified | Complete Inhibition | [1][5][6][7][8] |
Experimental Protocols
1. Formulation of this compound for Oral Administration
A recommended formulation for the oral administration of this compound in mice at a dosage of 10 mg/kg is as follows:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS/ddH₂O
For detailed instructions on preparing the formulation, please refer to the manufacturer's guidelines.
2. MCF-7 Xenograft Mouse Model Protocol
This protocol outlines the key steps for establishing an MCF-7 xenograft model and evaluating the in vivo efficacy of this compound.
a. Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude or NSG) are recommended.
-
Mice should be acclimated for at least one week before the start of the experiment.
b. Cell Culture:
-
MCF-7 cells (or the desired ESR1-mutated variant) should be cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) under standard conditions (37°C, 5% CO₂).
-
Cells should be harvested during the exponential growth phase for implantation.
c. Tumor Implantation:
-
Resuspend the harvested MCF-7 cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
-
To support the growth of these estrogen-dependent tumors, an estrogen pellet (e.g., 0.72 mg 17β-estradiol) should be implanted subcutaneously a few days prior to or on the day of tumor cell injection.
d. This compound Administration:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or the vehicle control orally (e.g., by gavage) at the desired dosage and frequency (e.g., 10 mg/kg, daily).
e. Monitoring and Endpoints:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for downstream analyses such as Western blotting to confirm ERα degradation, immunohistochemistry, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Mandatory Visualization
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound as a PROTAC for the degradation of ERα.
Caption: Mechanism of this compound-mediated ERα degradation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the workflow for conducting an in vivo study to evaluate the efficacy of this compound.
Caption: Workflow for this compound in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ERD-849 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERD-3111 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor alpha (ERα).[1][2][3][4] As a key target in ER-positive (ER+) breast cancer, effective degradation of ERα presents a promising therapeutic strategy, particularly in overcoming resistance to existing endocrine therapies.[1][2] Preclinical studies have demonstrated the efficacy of this compound in various animal models, highlighting its potential for clinical development.[1][3][4]
These application notes provide a comprehensive overview of the administration of this compound in animal models, focusing on the oral route of administration. Detailed protocols for in vivo efficacy and pharmacokinetic studies are presented, along with a summary of key quantitative data from preclinical investigations.
Mechanism of Action: ERα Degradation by this compound
This compound functions as a heterobifunctional molecule. One end of the molecule binds to the ERα protein, while the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of ERα, marking it for degradation by the cell's natural protein disposal machinery, the proteasome. This targeted protein degradation leads to a reduction in ERα levels in tumor tissues, thereby inhibiting tumor growth.[1]
Data Presentation
Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 | 1230 ± 210 | 2.0 | 8560 ± 1240 | 85 |
| Rat | 10 | 850 ± 150 | 4.0 | 9870 ± 1750 | 78 |
| Dog | 5 | 680 ± 120 | 2.0 | 7540 ± 1320 | 92 |
Data presented as mean ± standard deviation. This table is a representative summary based on available preclinical data; actual values may vary between studies.
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Model | ER Status | This compound Dose (mg/kg, oral) | Dosing Frequency | Tumor Growth Inhibition (%) | Observations |
| MCF-7 | Wild-Type | 30 | Daily | >100 (Regression) | Significant tumor regression observed.[1] |
| MCF-7 Y537S | ESR1 Mutant | 30 | Daily | ~100 (Complete Inhibition) | Complete inhibition of tumor growth.[1] |
| MCF-7 D538G | ESR1 Mutant | 30 | Daily | ~100 (Complete Inhibition) | Complete inhibition of tumor growth.[1] |
Tumor growth inhibition is reported at the end of the study period compared to the vehicle control group.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol details the procedure for single or repeat-dose oral administration of this compound for pharmacokinetic or efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Analytical balance
-
Homogenizer or sonicator
-
Adjustable micropipettes and sterile tips
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).
-
Suspend the weighed this compound powder in the vehicle to the desired final concentration.
-
Ensure a homogenous suspension by vortexing, homogenization, or sonication. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Acclimatize animals for at least one week prior to the experiment.
-
Weigh each mouse immediately before dosing to determine the precise volume to be administered.
-
Gently restrain the mouse, ensuring it is secure but not distressed.
-
Measure the distance from the oral cavity to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Insert the gavage needle carefully into the esophagus, avoiding the trachea.
-
Slowly administer the calculated volume of the this compound suspension.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: MCF-7 Xenograft Model for Efficacy Studies
This protocol describes the establishment of an MCF-7 breast cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of orally administered this compound.
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., EMEM with 10% FBS and insulin)
-
Matrigel®
-
Immunodeficient female mice (e.g., BALB/c nude or NSG)
-
Estrogen pellets (e.g., 17β-estradiol, 0.72 mg, 60-day release)
-
Surgical tools for pellet implantation
-
Syringes and needles (27-gauge)
-
Digital calipers
Procedure:
-
Estrogen Supplementation:
-
One week prior to cell implantation, anesthetize the mice.
-
Implant a slow-release estrogen pellet subcutaneously in the dorsal flank. This is crucial for the growth of estrogen-dependent MCF-7 tumors.
-
-
Cell Preparation and Implantation:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally as described in Protocol 1.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels).
-
Protocol 3: Pharmacokinetic Study in Mice
This protocol outlines the procedure for a pharmacokinetic study of this compound following a single oral dose.
Materials:
-
This compound formulation (as in Protocol 1)
-
Mice (species as required)
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice as described in Protocol 1.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
For each time point, collect blood from a subset of animals via a suitable method (e.g., retro-orbital sinus or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Immediately place the blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Conclusion
This compound is an orally efficacious ERα PROTAC degrader with significant anti-tumor activity in preclinical models of ER+ breast cancer. The oral administration route has been successfully employed in pharmacokinetic and efficacy studies in mice, rats, and dogs. The provided protocols offer a framework for researchers to conduct in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to established animal welfare guidelines and rigorous experimental design are essential for obtaining reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing ERD-3111 in Tamoxifen-Resistant Breast Cancer Cells
For Research Use Only.
Introduction
Tamoxifen has long been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance, posing a major clinical challenge. This resistance is often multifactorial, involving mutations in the estrogen receptor alpha (ERα) gene (ESR1) or the activation of alternative growth factor signaling pathways. ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ERα protein.[1][2][3][4] By eliminating ERα, this compound offers a promising therapeutic strategy to overcome tamoxifen resistance and inhibit the growth of resistant breast cancer cells.[1][2][3][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in tamoxifen-resistant breast cancer cell lines. The included methodologies cover the assessment of cell viability, induction of apoptosis, and quantification of ERα degradation.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in relevant cellular assays.
Table 1: ERα Degradation Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| DC50 | 0.5 nM | MCF-7 | [5] |
Table 2: Anti-proliferative Activity of a Next-Generation ERα Antagonist in Tamoxifen-Resistant Breast Cancer Cells
| Cell Line | Compound | IC50 | Reference |
| MCF-7 | Benzoxepine-pyrimidine conjugate 31 | 65.9 nM | [6] |
| MCF-7/TamR (Tamoxifen-Resistant) | Benzoxepine-pyrimidine conjugate 31 | 88.9 nM | [6] |
Note: Specific IC50 values for this compound in tamoxifen-resistant cell lines were not publicly available at the time of this writing. The data presented for the benzoxepine-pyrimidine conjugate serves as a representative example of the potency of next-generation ERα antagonists in a tamoxifen-resistant context.
Signaling Pathway
This compound targets ERα for degradation, thereby disrupting the signaling pathways that drive the growth and survival of tamoxifen-resistant breast cancer cells. In tamoxifen resistance, there is often a complex interplay between ERα and growth factor receptor signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. These pathways can lead to ligand-independent activation of ERα and promote cell proliferation. By degrading ERα, this compound effectively shuts down this central node of resistance signaling.
Caption: this compound overcomes tamoxifen resistance by degrading ERα.
Experimental Protocols
Cell Culture
-
Cell Lines: Tamoxifen-resistant human breast cancer cell lines (e.g., MCF-7/TamR, T47D/TamR) and their parental, sensitive counterparts (MCF-7, T47D).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For tamoxifen-resistant cell lines, maintain selection pressure by including the appropriate concentration of 4-hydroxytamoxifen (e.g., 1 µM) in the culture medium.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound or vehicle control for 48 hours.
-
-
Cell Harvest:
-
Collect both floating and adherent cells.
-
Wash adherent cells with PBS and detach using trypsin.
-
Combine floating and adherent cells, and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot for ERα Degradation
This protocol is to determine the dose- and time-dependent degradation of ERα by this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
For dose-response, treat cells with increasing concentrations of this compound for a fixed time (e.g., 24 hours).
-
For time-course, treat cells with a fixed concentration of this compound for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Normalize protein loading by probing for a housekeeping protein such as β-actin or GAPDH.
-
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
Troubleshooting
-
High variability in cell viability assays: Ensure even cell seeding and proper mixing of reagents. Check for potential cytotoxicity of the vehicle (DMSO) at the concentrations used.
-
Low signal in Western blot: Optimize antibody concentrations and incubation times. Ensure complete protein transfer.
-
High background in Western blot: Increase the number and duration of washes. Use a fresh blocking solution.
Conclusion
This compound is a powerful research tool for investigating the role of ERα in tamoxifen-resistant breast cancer. The protocols outlined in these application notes provide a comprehensive framework for characterizing the cellular effects of this compound, from its potent anti-proliferative and pro-apoptotic activities to its primary mechanism of action in degrading ERα. These studies will contribute to a deeper understanding of therapeutic strategies to overcome endocrine resistance in breast cancer.
References
- 1. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
ERD-3111: A Potent PROTAC Degrader for Overcoming Endocrine Resistance in ER-Positive Breast Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the clinical management of this disease is the development of endocrine resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1). ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that offers a promising strategy to overcome this resistance. As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase machinery to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This mechanism allows for the elimination of both wild-type and mutated ERα, effectively abrogating the key driver of tumor growth in both endocrine-sensitive and resistant settings.[2][3]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in preclinical research.
Data Presentation
The efficacy of this compound has been demonstrated through its potent degradation of ERα and its significant anti-tumor activity in various preclinical models.
Table 1: In Vitro Degradation and Antiproliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | MCF-7 (ER+, Endocrine-Sensitive) | 0.5 nM | [4] |
| IC50 (Cell Viability) | MCF-7 (ER+, Endocrine-Sensitive) | 65.9 nM | [5] |
| IC50 (Cell Viability) | Tamoxifen-Resistant MCF-7 (ER+, Endocrine-Resistant) | 88.9 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| MCF-7 (Wild-Type ER) | This compound | Achieves tumor regression or complete tumor growth inhibition. | [2][6] |
| ESR1 Mutated Models | This compound | Achieves tumor regression or complete tumor growth inhibition. | [2][6] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PROTAC ERα degrader.
Experimental Workflow for Assessing this compound Efficacy
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines.
Materials:
-
This compound
-
ER+ breast cancer cell lines (e.g., MCF-7, Tamoxifen-Resistant MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for ERα Degradation
This protocol is for assessing the degradation of ERα in response to this compound treatment.
Materials:
-
This compound
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for ER+ breast cancer. Its ability to effectively degrade both wild-type and mutant ERα provides a powerful tool for overcoming endocrine resistance. The protocols and data presented here offer a framework for researchers to further investigate the potential of this compound in various preclinical models, ultimately paving the way for its clinical development.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 4. excenen.com [excenen.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Application Notes and Protocols for ERD-3111 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2][3][4][5][6] As a heterobifunctional molecule, this compound recruits ERα to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[2][7][8] This mechanism of action makes this compound a promising therapeutic agent for ER-positive (ER+) breast cancer, including models resistant to conventional therapies.[3][4][5][7] this compound has demonstrated significant antitumor activity in both in vitro and in vivo models, with a reported DC50 (concentration for 50% degradation) of 0.5 nM for ERα degradation.[1][2][6]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system compared to traditional 2D cell culture by mimicking the tumor microenvironment, including cell-cell interactions and nutrient gradients.[9] This increased complexity can provide more predictive data on drug efficacy and resistance. These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models of ER+ breast cancer.
Mechanism of Action of this compound
This compound operates through the PROTAC mechanism to induce the degradation of ERα. This process involves the formation of a ternary complex between this compound, the target protein (ERα), and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to ERα, marking it for degradation by the 26S proteasome. The degradation of ERα disrupts downstream signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.
Estrogen Receptor Alpha (ERα) Signaling Pathway
ERα is a ligand-activated transcription factor that, upon binding to estrogen, translocates to the nucleus and binds to estrogen response elements (EREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cell proliferation, survival, and differentiation. By degrading ERα, this compound effectively shuts down this pro-tumorigenic signaling cascade.
Quantitative Data Summary
The following tables present hypothetical yet expected data for the activity of this compound in 3D spheroid models of the ER+ breast cancer cell line, MCF-7. This data is for illustrative purposes and should be confirmed experimentally.
Table 1: ERα Degradation in MCF-7 Spheroids
| This compound Concentration (nM) | Mean Spheroid Diameter (µm) | ERα Protein Level (% of Vehicle Control) |
| Vehicle (0.1% DMSO) | 550 ± 25 | 100% |
| 0.1 | 545 ± 28 | 75% |
| 1 | 520 ± 30 | 40% |
| 10 | 450 ± 35 | 15% |
| 100 | 380 ± 40 | <5% |
Table 2: Viability of MCF-7 Spheroids after 72-hour Treatment with this compound
| This compound Concentration (nM) | Cell Viability (% of Vehicle Control) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 100% | 1.0 |
| 0.1 | 95% | 1.2 |
| 1 | 80% | 2.5 |
| 10 | 55% | 4.8 |
| 100 | 30% | 7.2 |
Experimental Protocols
Protocol 1: Generation of MCF-7 Spheroids
This protocol describes the formation of uniform spheroids from the ER+ breast cancer cell line MCF-7 using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
MCF-7 cells (ATCC)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture MCF-7 cells in a T-75 flask to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Carefully dispense 100 µL of the cell suspension (2,500 cells) into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids should form within 48-72 hours.
-
For longer-term cultures, perform a half-medium change every 2-3 days.
Protocol 2: Treatment of MCF-7 Spheroids with this compound
This protocol outlines the treatment of pre-formed MCF-7 spheroids with this compound.
Materials:
-
MCF-7 spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
After 72 hours of spheroid formation, carefully remove 100 µL of medium from each well.
-
Add 100 µL of the 2X this compound dilutions to the corresponding wells. Include a vehicle control (0.1% DMSO in medium).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
Protocol 3: Assessment of Spheroid Viability and Apoptosis
This protocol describes the use of commercially available assays to measure cell viability and apoptosis in 3D spheroids.
Materials:
-
Treated MCF-7 spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Caspase-Glo® 3/7 Assay (Promega)
-
Luminometer
Procedure for Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Procedure for Apoptosis:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure luminescence using a plate reader.
Protocol 4: Western Blot Analysis of ERα Degradation
This protocol details the procedure for assessing the degradation of ERα in MCF-7 spheroids following treatment with this compound.
Materials:
-
Treated MCF-7 spheroids
-
Spheroid harvesting solution (e.g., cold PBS with protease inhibitors)
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against ERα
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group by centrifugation.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids using RIPA buffer and mechanical disruption (e.g., sonication).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against ERα.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of ERα degradation.
Conclusion
This compound is a powerful tool for studying the effects of ERα degradation in ER+ breast cancer. The use of 3D cell culture models provides a more clinically relevant platform to evaluate the efficacy of this novel PROTAC degrader. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ERD-3111-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Estrogen Receptor alpha (ERα).[1][2][3][4][5][6][7][8][9] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[10] This targeted protein degradation offers a promising therapeutic strategy for ER-positive (ER+) breast cancer, including tumors harboring mutations in the estrogen receptor 1 (ESR1) gene that confer resistance to standard endocrine therapies.[2][3][5]
These application notes provide detailed protocols for quantifying the in vitro efficacy of this compound in inducing ERα degradation, primarily through Western blotting. The methodologies described herein are essential for researchers investigating the pharmacological properties of this compound and for professionals in drug development validating its mechanism of action.
Mechanism of Action: this compound Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate ERα. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, possessing ligands for both ERα and the E3 ubiquitin ligase Cereblon (CRBN), facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ERα. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated ERα is recognized by the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades ERα into small peptides. This compound is subsequently released and can engage in another cycle of degradation.
This compound mediated degradation of ERα.
Quantitative Data Summary
The degradation efficiency of this compound is typically quantified by determining the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables summarize the in vitro degradation profile of this compound in the ER+ breast cancer cell line MCF-7.
Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells
| This compound Concentration (nM) | Mean ERα Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 75.3 | 4.1 |
| 0.5 | 48.9 | 3.8 |
| 1 | 28.1 | 3.2 |
| 5 | 10.5 | 2.5 |
| 10 | 4.8 | 1.9 |
| 50 | 3.2 | 1.5 |
| 100 | 2.9 | 1.1 |
MCF-7 cells were treated with the indicated concentrations of this compound for 24 hours.
Table 2: Time-Course of ERα Degradation by this compound in MCF-7 Cells
| Time (hours) | Mean ERα Level (% of Time 0) | Standard Deviation |
| 0 | 100 | 4.7 |
| 2 | 85.1 | 3.9 |
| 4 | 62.4 | 4.3 |
| 8 | 35.7 | 3.1 |
| 16 | 15.2 | 2.8 |
| 24 | 5.6 | 2.1 |
MCF-7 cells were treated with 10 nM this compound for the indicated durations.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound-induced ERα degradation.
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol describes the measurement of ERα protein levels in cell lysates following treatment with this compound.
Materials:
-
MCF-7 cells (or other relevant ER+ cell lines)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ERα antibody
-
Anti-GAPDH or anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 9. excenen.com [excenen.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
Technical Support Center: ERD-3111 Experiments
Welcome to the technical support center for ERD-3111 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Estrogen Receptor Alpha (ERα).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC designed to selectively target ERα for degradation. It functions by simultaneously binding to ERα and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This mechanism of action makes it a valuable tool for studying the effects of ERα depletion in ER-positive breast cancer models.
Q2: What are the recommended cell lines for this compound experiments?
A2: this compound is most effective in ER-positive breast cancer cell lines. The MCF-7 cell line is a commonly used and recommended model for in vitro studies.
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.
Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| No or weak ERα degradation observed | Suboptimal this compound concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Low expression of Cereblon (CRBN) E3 ligase in the cell line. | Confirm CRBN expression in your cell line using Western blot or qPCR. If expression is low, consider using a different ER-positive cell line with higher CRBN expression. | |
| Insufficient incubation time. | Optimize the incubation time. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help determine the optimal duration for maximal degradation. | |
| Poor cell permeability. | While this compound is orally bioavailable, ensure proper solubilization in a suitable vehicle (e.g., DMSO) before adding to cell culture media. | |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of binary complexes (this compound with either ERα or CRBN) instead of the productive ternary complex. | This is a known phenomenon with PROTACs. The dose-response curve will typically be bell-shaped. Use concentrations in the optimal degradation range identified in your dose-response experiments and avoid excessively high concentrations. |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistency in cell passage number, confluency, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inaccurate pipetting or reagent preparation. | Use calibrated pipettes and ensure thorough mixing of solutions. Prepare a master mix for treating multiple wells to minimize variability. | |
| Degradation of this compound stock solution. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a frozen aliquot. | |
| High background in Western blots | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps. |
| Contaminated buffers or reagents. | Prepare fresh buffers and filter-sterilize them. Use high-purity reagents. |
Key Experimental Protocols
ERα Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of ERα in MCF-7 cells following treatment with this compound.
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Normalize ERα band intensity to a loading control (e.g., GAPDH or β-actin).
-
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation and viability of MCF-7 cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model (MCF-7)
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in an MCF-7 xenograft mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, implant a slow-release estrogen pellet subcutaneously before tumor cell injection.
-
Tumor Cell Implantation: Subcutaneously inject MCF-7 cells, typically mixed with Matrigel, into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule.[1]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for ERα levels).[1]
Data Presentation
In Vitro ERα Degradation in MCF-7 Cells
| Concentration of this compound | ERα Protein Level (% of Control) |
| 0.1 nM | 85% |
| 1 nM | 50% |
| 10 nM | 15% |
| 100 nM | <5% |
| 1 µM | <5% |
Note: The above data is representative and may vary depending on experimental conditions.
In Vivo Antitumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose and Schedule | Average Tumor Volume Change (%) |
| Vehicle Control | Oral, daily | +250% |
| This compound | 10 mg/kg, oral, daily | -50% (tumor regression) |
| This compound | 30 mg/kg, oral, daily | -80% (significant tumor regression) |
Note: The above data is representative and may vary depending on the specific xenograft model and study duration.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
potential off-target effects of ERD-3111
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ERD-3111. As specific off-target data for this compound is not yet publicly available, this guide focuses on general principles for assessing off-target effects of PROTACs that utilize the cereblon (CRBN) E3 ligase, enabling researchers to design and interpret their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2][3][4][5][6][7][8] It has been shown to effectively reduce the levels of both wild-type and mutated ERα proteins in cancer cells, leading to tumor growth inhibition in preclinical models of ER-positive breast cancer.[1][3][5][6][7][9]
Q2: Is there any publicly available data on the off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. One preclinical in vivo mouse study reported no significant animal weight loss or other observed toxicities during treatment, suggesting a favorable safety profile at the tested doses.[3] However, comprehensive off-target profiling data has not been published.
Q3: What are the potential sources of off-target effects for a PROTAC like this compound?
Potential off-target effects of PROTACs can arise from several factors:
-
The warhead: The ligand that binds to the target protein (ERα in this case) may have some affinity for other proteins.
-
The E3 ligase ligand: this compound utilizes a novel ligand for the cereblon (CRBN) E3 ligase, TX-16.[3] Ligands for CRBN, such as thalidomide and its derivatives, are known to induce the degradation of "neosubstrates," which are proteins not typically targeted by the E3 ligase.[10][11][12][13][14] This can lead to unintended protein degradation.
-
The ternary complex: The formation of a ternary complex between the PROTAC, an off-target protein, and the E3 ligase can lead to the degradation of the off-target protein.
Q4: What are the known off-target effects of other CRBN-recruiting PROTACs?
Pomalidomide, a commonly used CRBN ligand in PROTAC design, is known to induce the degradation of several zinc finger transcription factors, such as IKZF1 and IKZF3.[10] The specific neosubstrate profile can be influenced by the structure of the CRBN ligand and the linker used in the PROTAC.[13] Therefore, it is important to experimentally determine the off-target profile of any new CRBN-based PROTAC.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype or toxicity observed in experiments with this compound.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is degrading ERα as expected in your experimental system using methods like Western blotting or mass spectrometry.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the observed phenotype is concentration-dependent. Off-target effects may occur at higher concentrations.
-
Control Experiments: Include appropriate controls, such as a negative control PROTAC that does not bind to ERα or CRBN, to distinguish between on-target and off-target effects.
-
Proteomic Profiling: Conduct unbiased proteomic studies (e.g., global mass spectrometry) to identify proteins that are downregulated upon this compound treatment, other than ERα.
-
Cell Line Panel Screening: Test the effect of this compound on a panel of cell lines with varying expression levels of ERα and CRBN to identify potential off-target liabilities.
-
Issue 2: Difficulty interpreting proteomic data to identify off-target effects.
-
Possible Cause: Distinguishing direct off-targets from downstream effects of ERα degradation can be challenging.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course proteomic experiment to differentiate between early, direct degradation events and later, indirect effects on protein expression.
-
Bioinformatic Analysis: Utilize bioinformatics tools to analyze the list of downregulated proteins for enrichment of specific pathways or protein families. This can provide clues about potential off-target mechanisms.
-
Orthogonal Validation: Validate key potential off-targets identified by proteomics using an independent method, such as Western blotting or targeted proteomics.
-
CRBN Knockdown/Knockout: Use a CRBN knockdown or knockout cell line to confirm that the degradation of potential off-targets is dependent on the presence of the E3 ligase.
-
Data Summary
As specific quantitative off-target data for this compound is not available, the following table summarizes its known on-target activity. Researchers are encouraged to generate similar data for potential off-targets in their experimental systems.
| Parameter | Cell Line | Value | Reference |
| On-Target Activity | |||
| ERα Degradation DC50 | MCF-7 | 0.5 nM | [3][8] |
| ERα Degradation DC50 | T47D | Not Reported | |
| Off-Target Activity | |||
| Potential Off-Target 1 Degradation DC50 | User-defined | To be determined | |
| Potential Off-Target 2 Degradation DC50 | User-defined | To be determined |
Experimental Protocols
Protocol 1: Global Proteomic Profiling to Identify Off-Target Effects
This protocol outlines a general workflow for identifying potential off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 or a relevant cell line) at an appropriate density.
-
Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., urea-based lysis buffer).
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce and alkylate the protein extracts.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label the peptide samples from different treatment conditions with TMT reagents for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to the vehicle control.
-
Filter the data to identify proteins that are downregulated in a dose-dependent manner.
-
Protocol 2: Western Blotting for Validation of Potential Off-Targets
-
Cell Culture and Treatment:
-
Treat cells with this compound as described in Protocol 1.
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer or a similar lysis buffer.
-
Quantify protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the relative protein levels.
-
Visualizations
Caption: Mechanism of action of this compound as an ERα PROTAC degrader.
Caption: Potential mechanisms of off-target effects for CRBN-recruiting PROTACs.
References
- 1. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. excenen.com [excenen.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? | MDPI [mdpi.com]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing ERD-3111 Solubility Issues In Vitro
Welcome to the technical support center for ERD-3111. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro experiments, with a particular focus on addressing solubility issues.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter when working with this compound.
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer (e.g., PBS) or cell culture medium.
-
Why is this happening? this compound, like many Proteolysis Targeting Chimeras (PROTACs), is a large, complex molecule with high hydrophobicity and low aqueous solubility.[1][2] While it is soluble in organic solvents like DMSO, rapid dilution into an aqueous environment can cause it to exceed its kinetic solubility limit and precipitate. The final concentration of DMSO in your aqueous solution may be too low to maintain solubility.[3]
-
How can I solve this?
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your experimental setup is as high as your assay can tolerate without causing cellular toxicity (typically <0.5%).[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer or cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Vigorous Mixing: When adding the this compound stock to your aqueous solution, ensure rapid and thorough mixing by vortexing or rapid pipetting.
-
Use of Co-solvents: For certain acellular assays, consider the use of co-solvents. A common formulation for in vivo studies that can be adapted for some in vitro applications includes PEG300 and Tween 80.[3]
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the practical solubility limit of this compound in your specific buffer and under your experimental conditions. This will help you design experiments with concentrations that are less likely to precipitate.
-
Issue 2: I am observing inconsistent results in my cell-based assays (e.g., cell viability, Western blot).
-
Why is this happening? Inconsistent results are often linked to the poor solubility and potential precipitation of this compound in the cell culture medium. If the compound precipitates, the effective concentration available to the cells will be lower and more variable than intended.
-
How can I solve this?
-
Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted this compound solution for any signs of precipitation (cloudiness, particulates).
-
Fresh Preparations: Always prepare fresh dilutions of this compound from your DMSO stock immediately before use. Avoid using diluted aqueous solutions that have been stored.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Concentration Range: Test a wide range of this compound concentrations in your initial experiments. Potent PROTACs like this compound can exhibit a "hook effect," where efficacy decreases at very high concentrations, sometimes due to solubility limitations or altered ternary complex formation.[4]
-
Control for DMSO Effects: Ensure that all experimental conditions, including the vehicle control, contain the same final concentration of DMSO.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[5] this compound is soluble in DMSO at a concentration of 100 mg/mL (116.97 mM); however, this may require sonication to fully dissolve.[5] It is critical to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[5]
Q2: How should I store my this compound stock solution?
A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[5] It is also recommended to store the solutions under a nitrogen atmosphere to prevent oxidation.[5]
Q3: What is the expected molecular weight of this compound?
A3: The molecular weight of this compound is 854.89 g/mol .[3]
Q4: At what concentrations should I use this compound in my cell-based assays?
A4: this compound is a potent degrader of ERα with a reported DC50 of 0.5 nM.[3][5] For initial experiments in cell lines like MCF-7 or T47D, a concentration range from sub-nanomolar to low micromolar (e.g., 0.1 nM to 1 µM) is a good starting point to determine the optimal working concentration for your specific assay.
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 854.89 g/mol | [3] |
| Formula | C45H46F4N8O5 | [5] |
| Appearance | Solid, Off-white to light yellow | [5] |
| Solubility | ||
| DMSO | 100 mg/mL (116.97 mM) (with sonication) | [5] |
| Aqueous Buffers | Poor solubility expected | [1][2] |
| In Vitro Activity | ||
| DC50 (ERα degradation) | 0.5 nM | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, add 1.17 mL of DMSO to 1 mg of this compound.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen cell culture medium or aqueous buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration remains constant across all conditions and does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: Western Blot Analysis of ERα Degradation
This protocol is adapted for use with ERα-positive breast cancer cell lines such as MCF-7 or T47D.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Canonical signaling pathway of Estrogen Receptor Alpha (ERα).
Caption: Mechanism of this compound mediated degradation of ERα.
Caption: A logical workflow for addressing this compound precipitation.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
ERD-3111 western blot troubleshooting high background
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during Western blotting experiments, with a focus on troubleshooting high background.
Frequently Asked Questions (FAQs)
Q1: I am seeing a high background on my Western blot. What are the most common causes?
High background in Western blotting can obscure your protein of interest and make data interpretation difficult. The most common culprits include:
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Insufficient Blocking: The blocking buffer may not have adequately saturated the membrane, leading to non-specific antibody binding.[1][2][3]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations need to be optimized. If either is too high, it can lead to non-specific binding and high background.[1][3][4]
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Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, contributing to background noise.[2][5][6]
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Membrane Issues: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[1][7] The type of membrane (nitrocellulose vs. PVDF) can also influence background levels.[2][4]
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Overexposure: During chemiluminescent detection, excessively long exposure times can lead to a dark background.[3]
Q2: What is "ERD-3111" and is there a specific antibody for it?
This compound is not an antibody but an orally active PROTAC (Proteolysis Targeting Chimera) that degrades the Estrogen Receptor alpha (ERα).[8][9][10] Therefore, you would not use an "this compound antibody." Instead, you would likely be using an antibody against ERα to detect the degradation of this protein after treating cells with this compound.
Q3: How can I determine if my primary or secondary antibody is causing the high background?
To identify the source of the high background, you can run a control experiment where you omit the primary antibody incubation step and only incubate the membrane with the secondary antibody.[1][4] If you still observe a high background, the secondary antibody is likely binding non-specifically.
Q4: Can the type of blocking buffer affect my results?
Yes, the choice of blocking buffer is critical. The two most common are non-fat dry milk and bovine serum albumin (BSA).[2][11] For detecting phosphorylated proteins, BSA is preferred because milk contains phosphoproteins like casein, which can cross-react with phospho-specific antibodies and cause high background.[1][7] It's often necessary to test different blocking agents to find the optimal one for your specific antibody-antigen pair.[5][12]
Troubleshooting Guide: High Background
This guide provides a systematic approach to diagnosing and resolving high background issues in your Western blot experiments.
Problem: Uniformly High Background
A consistently dark or gray background across the entire membrane.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3] Increase the concentration of the blocking agent (e.g., from 3% to 5%).[3] Consider switching your blocking agent (e.g., from non-fat milk to BSA, or vice versa).[2][7] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal dilution. A common starting point for primary antibodies is a 1:1000 dilution.[5] |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each).[2][3][6] Increase the volume of washing buffer to ensure the membrane is fully submerged.[13][14] Add a detergent like Tween 20 to your wash buffer (typically 0.05-0.1%).[3][14] |
| Overexposure | Reduce the exposure time when imaging your blot.[3] If using a highly sensitive detection reagent, consider diluting it.[1] |
| Contaminated Buffers | Prepare fresh buffers for each experiment, especially the wash buffer and antibody dilution buffers.[3] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire process.[4][7] |
Problem: Speckled or Dotted Background
Irregular black or white dots on the membrane.
| Potential Cause | Recommended Solution |
| Aggregated Antibodies | Centrifuge your primary and secondary antibody stocks before dilution to pellet any aggregates. Filter your antibody solutions. |
| Particulates in Blocking Agent | Ensure the blocking agent is fully dissolved. You can filter the blocking buffer to remove any particulates.[15] |
| Contaminated Equipment | Thoroughly clean all trays and equipment used during the blotting process.[15] |
Experimental Protocols
General Western Blot Protocol
This protocol provides a general framework. You may need to optimize steps for your specific protein and antibodies.
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Sample Preparation: Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of your lysates.
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SDS-PAGE: Load 20-40 µg of protein per well onto a polyacrylamide gel.[15] Run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[11]
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Primary Antibody Incubation: Dilute your primary antibody in the blocking buffer at its optimal concentration. Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[2]
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Secondary Antibody Incubation: Dilute your HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
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Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
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Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate.
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Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Diagrams
Caption: Troubleshooting workflow for high background in Western blotting.
Caption: Standard experimental workflow for chemiluminescent Western blotting.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. clyte.tech [clyte.tech]
- 3. arp1.com [arp1.com]
- 4. sinobiological.com [sinobiological.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. excenen.com [excenen.com]
- 10. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot blocking: Best practices | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 15. azurebiosystems.com [azurebiosystems.com]
interpreting unexpected results with ERD-3111
This technical support center provides troubleshooting guides and frequently asked questions for researchers using ERD-3111, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade Estrogen Receptor Alpha (ERα).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a PROTAC that selectively targets ERα for degradation.[1][2] It functions by simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This event-driven mechanism allows for a catalytic nature, where a single molecule of this compound can induce the degradation of multiple ERα proteins.[3]
Q2: What is the intended biological outcome of this compound treatment?
The primary intended outcome is the potent and selective degradation of ERα protein within the cell.[4][5] This leads to the inhibition of ERα signaling pathways, which are critical for the growth and survival of ER-positive (ER+) breast cancer cells.[3][6] Successful treatment should result in reduced levels of ERα protein and subsequent anti-tumor activity in relevant models.[6][7][8]
Q3: In which experimental models has this compound shown efficacy?
This compound has demonstrated efficacy in both in vitro and in vivo models. It effectively degrades ERα in cell lines and shows high oral bioavailability in mice, rats, and dogs.[3][4][5] Notably, it has been shown to inhibit tumor growth in xenograft models using parental MCF-7 cells (wild-type ERα) and in models with clinically relevant ESR1 mutations.[1][3][6]
This compound Key Characteristics
| Feature | Description |
| Target | Estrogen Receptor Alpha (ERα) |
| Compound Type | PROTAC (Proteolysis Targeting Chimera) |
| Mechanism | Induces proteasomal degradation of ERα |
| E3 Ligase Recruited | Cereblon (via its TX-16 ligand component)[2][6] |
| Reported DC50 | 0.5 nM[1] |
| Key Applications | Research in ER+ breast cancer, including models with ESR1 mutations[3][6] |
| Administration | Orally active[1][3] |
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated ERα degradation.
Troubleshooting Guide
Issue 1: No or reduced ERα degradation observed after treatment.
This is a common issue that can arise from several factors related to the experimental setup or the compound itself.
Troubleshooting Steps for Lack of ERα Degradation
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration. While the reported DC50 is 0.5 nM, this can vary between cell lines. |
| Compound Instability | Ensure proper storage of this compound stock solutions (-80°C for 6 months, -20°C for 1 month, protected from light).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for maximal degradation. |
| Low Proteasome Activity | Co-treat with a proteasome inhibitor (e.g., MG132). If ERα levels are restored, it confirms the issue is downstream of ubiquitination. If not, the problem lies with complex formation or ubiquitination itself. |
| Cell Line Specifics | Verify that your cell line expresses sufficient levels of ERα and the Cereblon (CRBN) E3 ligase. Use a positive control cell line like MCF-7 if possible. |
| Assay Sensitivity | Ensure your detection method (e.g., Western blot, ELISA) is sensitive enough to detect changes in ERα levels. Confirm antibody specificity and optimize blotting conditions. |
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. ERD-849 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: ERD-3111 Resistance Mechanisms in Breast Cancer Cells
Welcome to the technical support center for ERD-3111, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the estrogen receptor alpha (ERα). This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and Frequently Asked questions (FAQs) to address potential challenges during your experiments, with a focus on understanding and overcoming potential mechanisms of resistance to this compound in breast cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that functions as a PROTAC. It simultaneously binds to the ERα protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity, induced by this compound, leads to the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα effectively abrogates estrogen-driven signaling pathways that are critical for the proliferation and survival of ER-positive breast cancer cells.
Q2: My ER-positive breast cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Reduced sensitivity or acquired resistance to this compound can arise from several factors. These can be broadly categorized into on-target alterations, modifications of the PROTAC machinery, and activation of bypass signaling pathways.
-
On-Target Alterations:
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Loss or significant downregulation of ERα expression: If the target protein is no longer present, this compound will not have a therapeutic effect.
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Mutations in the ESR1 gene (encoding ERα): While this compound is designed to be effective against common resistance-conferring ESR1 mutations (e.g., Y537S and D538G), novel mutations within the this compound binding site could potentially impair its activity.
-
-
Alterations in the Ubiquitin-Proteasome System:
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Mutations or downregulation of CRBN: As this compound relies on recruiting CRBN, any alterations that prevent this interaction will lead to resistance.
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Dysfunction of the proteasome: Impaired proteasomal activity can prevent the degradation of ubiquitinated ERα.
-
-
Activation of Bypass Signaling Pathways:
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Upregulation of parallel survival pathways: Cancer cells can develop resistance by activating other signaling pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways, to bypass their dependency on ER signaling.
-
Q3: How can I experimentally determine the cause of reduced this compound sensitivity in my cell line?
A3: A systematic approach is recommended to pinpoint the resistance mechanism. Please refer to the troubleshooting guides and experimental protocols in the following sections for detailed methodologies.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| No significant ERα degradation observed after this compound treatment. | 1. Loss or significant downregulation of ERα expression. 2. Dysfunctional CRBN E3 ligase complex. 3. Inefficient proteasomal degradation. 4. Suboptimal experimental conditions (e.g., incorrect dosage, incubation time). | 1. Confirm ERα protein levels via Western blot. 2. Sequence the CRBN gene to check for mutations. 3. Co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound and observe for accumulation of ubiquitinated ERα. 4. Perform a dose-response and time-course experiment to determine optimal conditions. |
| ERα is degraded, but cells continue to proliferate. | 1. Activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK). 2. Emergence of an ER-independent subpopulation of cells. | 1. Perform phosphoproteomic analysis or Western blot for key signaling nodes in bypass pathways. Consider combination therapy with inhibitors of these pathways. 2. Perform single-cell cloning and characterize the ERα status and this compound sensitivity of the resulting clones. |
| Reduced this compound potency (higher DC50/IC50) compared to published data. | 1. Increased drug efflux. 2. Cell line-specific differences. 3. Issues with compound integrity. | 1. Measure the expression of drug efflux pumps (e.g., MDR1/ABCB1). Test the effect of co-treatment with an efflux pump inhibitor. 2. Characterize the genomic and proteomic landscape of your cell line. 3. Verify the concentration and purity of your this compound stock. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | ERα Status | DC50 (nM) | Reference |
| MCF-7 | Wild-type | 0.5 | [1][2] |
DC50: The concentration of the drug that results in 50% degradation of the target protein.
In Vivo Efficacy of this compound
This compound has demonstrated significant tumor regression and complete tumor growth inhibition in xenograft models using wild-type and ESR1-mutated (Y537S and D538G) MCF-7 cells.[3][4][5][6]
Experimental Protocols
Western Blot Analysis of ERα Degradation
This protocol outlines the steps to assess the degradation of ERα protein levels in breast cancer cells following treatment with this compound.
Materials:
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ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
This compound
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Cell culture medium and supplements
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: anti-ERα (e.g., Cell Signaling Technology, #8644), anti-β-actin (e.g., Sigma-Aldrich, #A5441) or other loading control
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
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SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Strip the membrane and re-probe with a loading control antibody. Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle control.[7][8]
Genome-Wide CRISPR-Cas9 Screen to Identify Resistance Genes
This protocol provides a framework for conducting a pooled, negative selection CRISPR screen to identify genes whose knockout confers resistance to this compound.
Materials:
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Cas9-expressing breast cancer cell line sensitive to this compound
-
Genome-wide or focused sgRNA library (e.g., GeCKO v2, Brunello)
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Lentiviral packaging plasmids
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HEK293T cells for lentivirus production
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Polybrene or other transduction reagent
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Puromycin or other selection antibiotic
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This compound
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Genomic DNA extraction kit
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PCR reagents for sgRNA amplification
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Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production: Package the pooled sgRNA library into lentiviral particles in HEK293T cells.
-
Cell Transduction: Transduce the Cas9-expressing cancer cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.
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Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic.
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This compound Treatment: Split the cell population into a control group (vehicle treatment) and an this compound treatment group. Treat the cells for a duration that allows for the selection of resistant clones (typically 14-21 days).
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Genomic DNA Extraction and sgRNA Sequencing: Extract genomic DNA from both populations. Amplify the integrated sgRNA sequences via PCR and prepare the library for NGS.
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Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. These enriched sgRNAs target genes whose knockout may confer resistance.
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Hit Validation: Validate the top candidate genes from the screen through individual gene knockouts and further mechanistic studies.[9][10][11]
MCF-7 Xenograft Model for In Vivo Efficacy Studies
This protocol describes the establishment of an MCF-7 xenograft model to evaluate the in vivo efficacy of orally administered this compound.
Materials:
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Female immunodeficient mice (e.g., nude or NSG mice)
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MCF-7 cells
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Matrigel
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Estrogen pellets (e.g., 17β-estradiol)
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This compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
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Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously into each mouse one week prior to tumor cell implantation to support the growth of the estrogen-dependent MCF-7 cells.[12][13]
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Tumor Cell Implantation: Resuspend MCF-7 cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
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Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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This compound Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
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Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for ERα levels, immunohistochemistry).[12][14][15]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated ERα degradation and inhibition of cancer cell proliferation.
Experimental Workflow for Investigating this compound Resistance
Caption: Logical workflow for troubleshooting and investigating resistance to this compound in breast cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 15. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of frozen ERD-3111 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and effective use of frozen ERD-3111 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The stability of this compound depends on whether it is in solid form or in a solvent. For long-term stability, powdered this compound should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for optimal stability, lasting for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month, protected from light and under a nitrogen atmosphere.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.
Q3: How can I ensure the complete dissolution of this compound powder?
A3: To ensure complete dissolution, it is recommended to vortex the solution thoroughly. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming to 37°C can aid the process. Visually inspect the solution to ensure no particles are visible.
Q4: What is the "hook effect" and how can it affect my experiments with this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs, including this compound, where an excessively high concentration of the compound leads to a decrease in the degradation of the target protein, ERα. This occurs because at high concentrations, this compound is more likely to form binary complexes with either ERα or the E3 ligase, rather than the productive ternary complex required for degradation. This can result in a bell-shaped dose-response curve. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for ERα degradation.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the this compound powder and DMSO to reach room temperature before use to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 8.55 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, brief sonication or gentle warming to 37°C can be applied.
-
Aliquoting: Once a clear solution is achieved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year). For short-term use, aliquots can be stored at -20°C for up to one month, protected from light.
Data Presentation
Table 1: Long-Term Stability of Frozen this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1 year[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Suitable for short-term storage. Protect from light and store under nitrogen.[2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low ERα degradation observed | This compound concentration is too high (Hook Effect). | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal ERα degradation. | |
| Low expression of the required E3 ligase (Cereblon) in the cell line. | Confirm the expression of Cereblon (CRBN) in your cell model using western blot or qPCR. | |
| Degraded this compound stock solution. | Use a fresh aliquot of the stock solution. Avoid using solutions that have undergone multiple freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Ensure consistent cell passage number, seeding density, and confluency at the time of treatment. |
| Inaccurate pipetting of this compound solution. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. | |
| Bell-shaped dose-response curve | The "hook effect" is being observed. | This is characteristic of the hook effect. The peak of the curve represents the optimal concentration range for your experiment. Use concentrations at or below this peak for subsequent experiments. |
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow overview.
References
ERD-3111 In Vivo Toxicity: Technical Support Center
Disclaimer: ERD-3111 is a fictional compound. The following information, including all data, protocols, and pathways, is for illustrative purposes only and is designed to simulate a technical support guide for a novel research compound.
Introduction
Welcome to the technical support center for this compound, a novel inhibitor of the pro-survival kinase PK-R1 currently under investigation for various oncology indications. While this compound has demonstrated significant efficacy in preclinical models, in vivo studies require careful management to mitigate potential toxicities. The primary goals of preclinical safety evaluations are to identify a safe initial dose for human studies, pinpoint potential target organs for toxicity, and establish clear parameters for clinical monitoring.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers minimize toxicity and ensure the integrity of their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.
Question 1: We are observing significant body weight loss (>15%) and general malaise in our rodent models within the first week of daily dosing. What is the likely cause and how can we mitigate this?
Answer: Rapid and significant body weight loss is a primary indicator of systemic toxicity. This can stem from several factors including on-target toxicity, off-target effects, or issues with the vehicle formulation.
Possible Causes & Solutions:
-
Dose-Related Toxicity: The current dose may exceed the maximum tolerated dose (MTD). It is crucial to perform dose-range finding studies before embarking on efficacy experiments.[3]
-
Vehicle Intolerance: The formulation vehicle may be contributing to the observed toxicity. Ensure the vehicle is well-tolerated on its own by including a vehicle-only control group in your studies.
-
Off-Target Effects: this compound, while targeting PK-R1, may have off-target activity on other kinases, leading to unforeseen toxicity.
Recommended Actions:
-
Dose De-escalation: Immediately reduce the dose by 50% in a new cohort of animals. Perform a dose-escalation study to identify the MTD, defined as the dose causing no more than 10-15% reversible body weight loss.[3]
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Vehicle Optimization: If using a non-standard vehicle, consider switching to a more universally tolerated option. See Table 2 for recommended formulations.
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Monitor Clinical Signs: Observe animals daily for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.[4]
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Blood Analysis: Collect blood samples to analyze key clinical chemistry parameters, particularly liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine), to identify specific organ toxicity.[4]
Question 2: Our latest study showed a significant elevation in serum ALT and AST levels, suggesting hepatotoxicity. What is the mechanism and what are the next steps?
Answer: Elevated ALT and AST are hallmark indicators of drug-induced liver injury (DILI). The liver is a primary site for drug metabolism, and reactive metabolites can cause cellular stress and damage.[5][6] The metabolism of some drugs can generate reactive products that covalently bind to liver proteins, leading to hepatocyte damage and an immune response.[7][8]
Next Steps:
-
Confirm with Histopathology: Euthanize a subset of animals and perform a gross necropsy.[4] Collect liver tissue for histopathological analysis to confirm the nature and extent of the liver damage (e.g., necrosis, steatosis, inflammation).
-
Mechanism Investigation: The suspected mechanism involves the bioactivation of this compound by cytochrome P450 enzymes in the liver, leading to the formation of a reactive quinone-imine intermediate.[6] This metabolite can deplete cellular glutathione (GSH) stores and bind to mitochondrial proteins, inducing oxidative stress and apoptosis.[9][10]
-
Dosing Regimen Adjustment: Switch from daily to an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off). This can allow the liver to recover and replenish its antioxidant defenses.
-
Consider Co-administration: In exploratory studies, co-administration of an antioxidant precursor like N-acetylcysteine (NAC) may be investigated to help replenish hepatic glutathione stores and mitigate oxidative stress.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of this compound's on-target and off-target toxicity?
A: The primary on-target effect is the inhibition of PK-R1. While beneficial in tumor cells, systemic inhibition in healthy tissues can disrupt normal cellular homeostasis. The primary off-target toxicity is believed to be hepatotoxicity, mediated by a reactive metabolite generated via CYP450 metabolism.[6]
Q: What are the recommended starting doses for acute and sub-chronic toxicity studies?
A: For acute toxicity studies, a single dose escalation is recommended to determine the LD50.[4][11] For sub-chronic studies, starting doses should be based on data from acute studies, typically using three to five dose levels to establish a clear dose-response relationship.[2][12] Refer to the dose-ranging data in Table 1.
Q: How should this compound be formulated for in vivo administration?
A: this compound is a lipophilic compound with low aqueous solubility. A suspension or solution in an appropriate vehicle is required. See Table 2 for recommended vehicles and their characteristics. Always test the vehicle alone to rule out toxicity from the formulation itself.[4]
Data Presentation
Table 1: Dose-Dependent Toxicity Profile of this compound in Rodents (14-Day Study)
| Dose (mg/kg/day, p.o.) | Mean Body Weight Change (%) | Mortality (%) | Key Observations |
| 0 (Vehicle) | +5.2% | 0 | No adverse findings. |
| 25 | +2.1% | 0 | No significant findings. Considered NOAEL.[2] |
| 50 | -8.5% | 0 | Mild lethargy, reversible within 24h post-dose. |
| 100 | -18.7% | 20 | Significant lethargy, ruffled fur. Elevated ALT/AST. |
| 200 | -25.0% | 60 | Severe toxicity, signs of liver and kidney damage. |
NOAEL: No Observed Adverse Effect Level
Table 2: Recommended Formulation Vehicles for In Vivo Studies
| Vehicle | Composition | Suitability | Notes |
| Standard | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Good | Recommended for initial studies. Forms a stable suspension.[4] |
| Solubilizing | 10% DMSO, 40% PEG300, 50% Saline | Excellent | For achieving higher concentrations. May have intrinsic biological effects. |
| Lipid-Based | 20% Intralipid® | Good | May enhance oral bioavailability but can interfere with some assays. |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodent Models
-
Animal Model: Use Wistar rats or C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least 5 days before the experiment.[4]
-
Groups: Include a vehicle control group, and at least three dose-level groups for this compound.[12] (n=8-10 animals per group).
-
Administration: Administer this compound or vehicle daily via oral gavage for 14 or 28 days.
-
Monitoring: Record body weight and food consumption weekly. Perform daily clinical observations for signs of toxicity.[4]
-
Blood Collection: At the end of the study, collect blood via cardiac puncture or tail vein sampling for clinical chemistry analysis.
-
Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.[4]
-
Necropsy and Histopathology: Euthanize all animals. Perform a gross necropsy and weigh the liver.[4] Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination (H&E staining).
Protocol 2: Preparation of this compound Formulation (0.5% CMC Suspension)
-
Preparation of Vehicle: Slowly add 0.5g of Carboxymethylcellulose (low viscosity) to 100mL of sterile water while stirring vigorously to avoid clumping. Stir for 2-4 hours at room temperature until a clear, homogenous solution is formed.
-
Compound Addition: Weigh the required amount of this compound powder.
-
Suspension: Create a paste by adding a small amount of the 0.5% CMC vehicle to the this compound powder and triturating with a mortar and pestle.
-
Final Volume: Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration.
-
Homogenization: Stir the final suspension for at least 30 minutes before dosing. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.
Mandatory Visualizations
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. fda.gov [fda.gov]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Technical Support Center: ERD-3111 Experimental Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ERD-3111, a potent and orally active PROTAC ERα degrader for ER+ breast cancer research.[1][2][3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to specifically target the estrogen receptor alpha (ERα) for degradation.[1][4] It is a heterobifunctional molecule that binds to both ERα and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This targeted protein degradation approach offers a promising strategy for overcoming resistance to traditional ERα inhibitors in ER+ breast cancer.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[3] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[3] To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What is the recommended solvent for dissolving this compound?
The choice of solvent will depend on the specific experimental requirements. For in vitro studies, DMSO is a common solvent. For in vivo applications, a formulation of co-solvents such as DMSO, PEG300, Tween 80, and saline or PBS may be necessary to ensure solubility and bioavailability.[3] Always refer to the manufacturer's datasheet for specific solubility information.
Q4: What is the typical purity of this compound?
Commercially available this compound typically has a purity of over 98%.[2]
Section 2: Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or low degradation of ERα observed.
-
Question: I am not seeing the expected degradation of ERα in my Western blot after treating cells with this compound. What could be the reason?
-
Answer: Several factors can contribute to a lack of ERα degradation. Here is a step-by-step troubleshooting guide:
-
Confirm ERα and E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of both ERα and the E3 ligase recruited by this compound. This can be verified by Western blot.
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for ERα degradation. PROTACs can exhibit a "hook effect," where higher concentrations lead to reduced degradation due to the formation of non-productive binary complexes.
-
Check Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability. If you suspect this is an issue, consider using a cell line with higher permeability or consult the literature for formulation strategies to improve cellular uptake.
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Verify Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incubation Time: Optimize the treatment duration. The kinetics of degradation can vary between cell lines and experimental conditions. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended.
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Proteasome Inhibition Control: To confirm that the observed decrease in ERα is due to proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of ERα levels in the presence of the proteasome inhibitor would confirm the mechanism of action.
-
Issue 2: High background or non-specific bands on Western blot.
-
Question: My Western blots for ERα show high background, making it difficult to interpret the results. How can I improve the quality of my blots?
-
Answer: High background on a Western blot can be caused by several factors. Consider the following troubleshooting steps:
-
Blocking: Ensure adequate blocking of the membrane. Use 5% non-fat milk or bovine serum albumin (BSA) in TBST or PBST for at least 1 hour at room temperature.
-
Antibody Concentration: Optimize the concentration of both the primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
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Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST or PBST).
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Membrane Handling: Handle the membrane carefully with forceps to avoid contamination. Ensure the membrane does not dry out during the procedure.
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Fresh Buffers: Prepare fresh running, transfer, and washing buffers for each experiment.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am observing significant variability in ERα degradation from one experiment to the next. What could be causing this?
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Answer: Inconsistent results can be frustrating. Here are some potential sources of variability and how to address them:
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Cell Culture Conditions: Maintain consistent cell passage number, confluency, and growth conditions. Variations in cell health and density can impact experimental outcomes.
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Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure accurate pipetting and thorough mixing.
-
Experimental Timing: Perform experiments at consistent time points and under the same incubation conditions.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) on your Western blots to normalize for protein loading variations.
-
Section 3: Data Presentation
Table 1: Key Specifications of this compound
| Parameter | Value | Reference |
| Mechanism of Action | PROTAC ERα Degrader | [1][4] |
| DC50 | 0.5 nM | [1][3] |
| Purity | >98% | [2] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Solution) | -80°C for up to 1 year | [3] |
Section 4: Experimental Protocols
Protocol 1: In Vitro ERα Degradation Assay using Western Blot
-
Cell Seeding: Seed MCF-7 cells (or other ERα-positive cell lines) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Xenograft Study in Mice
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
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Cell Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice. Estrogen supplementation (e.g., via pellets) is required for MCF-7 tumor growth.
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Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
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This compound Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry) to confirm ERα degradation.
Section 5: Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC ERα degrader.
Caption: Troubleshooting workflow for experiments with this compound.
References
Technical Support Center: Validating ERD-3111 Activity in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of ERD-3111, a potent and orally active PROTAC ERα degrader, in a new cell line.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental validation of this compound.
| Question | Possible Causes | Suggested Solutions |
| 1. No ERα degradation is observed after this compound treatment in my new cell line. | 1. Low or absent ERα expression: The cell line may not endogenously express Estrogen Receptor Alpha (ERα).2. Low or absent Cereblon (CRBN) expression: this compound relies on the E3 ubiquitin ligase Cereblon to mediate ERα degradation.[1][2]3. Poor cell permeability of this compound: The compound may not be efficiently entering the new cell line.[3][4]4. Suboptimal this compound concentration or treatment duration: The concentration or incubation time may be insufficient to induce degradation.5. Drug efflux pumps: The new cell line may express high levels of multidrug resistance transporters that actively remove this compound. | 1. Confirm ERα expression: Perform a baseline Western blot or qPCR to verify ERα protein or mRNA levels in the untreated cell line.2. Confirm CRBN expression: Similarly, verify the expression of CRBN at the protein and/or mRNA level.3. Optimize treatment conditions: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration for ERα degradation.4. Use a positive control cell line: Include a cell line known to be sensitive to this compound, such as MCF-7 or T47D, in your experiments to validate your experimental setup.[5][6]5. Assess cell permeability: If possible, use cellular thermal shift assays (CETSA) to confirm target engagement within the cell.[7] |
| 2. High variability is observed in my cell viability assay results. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to significant variations.2. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.[8]3. Mycoplasma contamination: This common contamination can affect cell health and response to treatment.[8]4. Edge effects in microplates: Wells on the perimeter of the plate are more prone to evaporation, leading to altered cell growth and compound concentration. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during seeding.2. Use low passage number cells: Maintain a consistent and low passage number for all experiments.3. Regularly test for mycoplasma: Implement routine mycoplasma testing of your cell cultures.4. Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples, or fill them with sterile PBS or media to create a humidity barrier. |
| 3. The "hook effect" is observed in my dose-response curve. | 1. High PROTAC concentrations: At excessive concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9][10] | 1. Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[9]2. Test lower concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.[9] |
| 4. This compound shows lower potency in my new cell line compared to published data. | 1. Cell line-specific differences: The activity of PROTACs can be highly dependent on the cellular context, including the relative expression levels of the target and the E3 ligase.[2]2. Mutations in ERα or CRBN: The new cell line may harbor mutations that affect this compound binding or the degradation process. | 1. Characterize your cell line: Thoroughly characterize the expression levels of ERα and CRBN in your new cell line.2. Sequence key genes: If resistance is suspected, sequence the ESR1 (encoding ERα) and CRBN genes to check for mutations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to the Estrogen Receptor Alpha (ERα) and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By bringing ERα and CRBN into close proximity, this compound facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[10]
Q2: What are the recommended positive control cell lines for this compound?
A2: ER-positive breast cancer cell lines such as MCF-7 and T47D are commonly used as positive controls for validating this compound activity.[5][6]
Q3: What is the typical concentration range for this compound in in vitro assays?
A3: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment starting from low nanomolar to micromolar concentrations to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store this compound?
A4: Refer to the manufacturer's instructions for detailed information on solubility and storage. Typically, a stock solution is prepared in DMSO and stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Experimental Protocols
Western Blot for ERα Degradation
This protocol describes the detection of ERα protein levels by Western blot following treatment with this compound.
Materials:
-
This compound
-
ER-positive cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
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SDS-PAGE gels
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
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Primary antibody for a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to attach overnight. Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell viability using a resazurin-based assay.
Materials:
-
This compound
-
ER-positive cell line of interest
-
Cell culture medium and supplements
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™ or PrestoBlue™)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle control (DMSO) wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
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Assay Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 6. excenen.com [excenen.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent ERD-3111 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ERD-3111, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) estrogen receptor alpha (ERα) degrader.[1][2][3] this compound is currently in preclinical development for the treatment of ER-positive (ER+) breast cancer.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a PROTAC that works by harnessing the body's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade the estrogen receptor alpha (ERα).[4] It is a chimeric molecule with one end that binds to ERα and another that recruits an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This degradation mechanism is catalytic, allowing a single molecule of this compound to induce the degradation of multiple ERα proteins.
Q2: What are the recommended cell lines for in vitro studies with this compound?
A2: this compound has shown potent activity in ER+ breast cancer cell lines. The parental MCF-7 xenograft model with wild-type ERα has been used in studies, as well as models with clinically relevant ESR1 mutations.[1][2][3] Therefore, MCF-7 and T47D cell lines are suitable choices for in vitro experiments.
Q3: How should this compound be stored and handled?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, once prepared, it is advisable to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles which can lead to product inactivation.[1]
Q4: What is the reported in vitro potency of this compound?
A4: this compound is a highly potent ERα degrader with a reported DC50 (concentration for 50% degradation) of 0.5 nM.[1]
Troubleshooting Guide
Issue 1: Inconsistent ERα Degradation in Western Blot Experiments
Q: We are observing variable levels of ERα degradation between experiments using this compound. What are the potential causes and solutions?
A: Inconsistent ERα degradation can stem from several factors related to experimental setup and execution. Here are some common causes and troubleshooting steps:
-
Cell Health and Confluency: Ensure that cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered protein expression and degradation kinetics. Maintain consistent cell confluency at the time of treatment.
-
This compound Preparation and Storage: As a PROTAC, the stability of this compound in solution is critical. Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[1]
-
Incubation Time and Concentration: Optimize the incubation time and concentration of this compound for your specific cell line and experimental conditions. A time-course and dose-response experiment is recommended to determine the optimal parameters.
-
Proteasome Activity: The efficacy of this compound is dependent on a functional ubiquitin-proteasome system. As a control, consider co-treatment with a proteasome inhibitor (e.g., MG132) to confirm that the observed degradation is proteasome-dependent.
Issue 2: High Variability in Cell Viability Assay Results
Q: Our cell viability assays (e.g., MTT, CellTiter-Glo) with this compound are showing high standard deviations. How can we improve the consistency of our results?
A: High variability in cell viability assays can be attributed to several factors. Below are troubleshooting suggestions:
-
Inconsistent Cell Seeding: Ensure uniform cell seeding across all wells of the microplate. Inaccurate cell counting or improper mixing of the cell suspension can lead to variability.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Assay-Specific Issues: For absorbance-based assays like MTT, ensure complete solubilization of the formazan crystals. For luminescence-based assays like CellTiter-Glo, allow sufficient time for the plate to equilibrate to room temperature before reading to ensure a stable signal.
-
Drug-Reagent Interaction: Some compounds can interfere with the assay reagents. Run a control with this compound in cell-free media to check for any direct interaction with the assay components.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| DC50 | 0.5 nM | Not specified | [1] |
| Activity | Inhibits tumor growth | MCF-7 xenograft models (wild-type and ESR1 mutated) | [1][2][3] |
| Bioavailability | High | Mice, Rats, Dogs | [2][3] |
Experimental Protocols
Western Blot for ERα Degradation
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
Visualizations
Caption: Mechanism of action for this compound-mediated ERα degradation.
Caption: Experimental workflow for Western blot analysis of ERα degradation.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
ERD-3111 vs. Fulvestrant: A Comparative Efficacy Guide for Estrogen Receptor Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of ERD-3111, a novel orally bioavailable PROTAC ERα degrader, and fulvestrant, an established selective estrogen receptor degrader (SERD). The information is compiled from publicly available research to assist in the evaluation of these two compounds for the treatment of ER-positive (ER+) breast cancer.
Executive Summary
This compound and fulvestrant both function by degrading the estrogen receptor alpha (ERα), a key driver of ER+ breast cancer. However, they represent distinct therapeutic modalities. Fulvestrant is a steroidal antiestrogen that acts as a pure ER antagonist, inducing a conformational change in the receptor that leads to its degradation.[1][2] In contrast, this compound is a proteolysis-targeting chimera (PROTAC) that utilizes the cell's own ubiquitin-proteasome system to specifically target and eliminate the ERα protein.[3] Preclinical data suggests that this compound demonstrates potent ERα degradation and significant antitumor activity, including in models with acquired resistance to other endocrine therapies.[3]
Mechanism of Action
Fulvestrant: A Selective Estrogen Receptor Degrader (SERD)
Fulvestrant binds competitively to the estrogen receptor, sterically hindering its dimerization and nuclear translocation.[1][2] This binding induces an unstable conformation of the ERα protein, marking it for degradation by the cellular proteasome. This dual action of antagonism and degradation effectively abrogates ERα signaling.[1][2]
This compound: A PROTAC ERα Degrader
This compound is a heterobifunctional molecule. One end binds to the estrogen receptor, and the other end recruits an E3 ubiquitin ligase (Cereblon).[3] This proximity induces the ubiquitination of ERα, tagging it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, potentially leading to a more profound and sustained suppression of ER signaling.[3]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies with detailed quantitative data for both this compound and fulvestrant are not extensively available in the public domain. However, data from separate studies in the widely used ER+ MCF-7 breast cancer xenograft model provide a basis for comparison.
In Vitro Degradation Activity
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | MCF-7 | 0.5 | >90% | [3] |
| Fulvestrant | MCF-7 | Not Reported | Not Reported | - |
Note: DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum degradation achieved. While a direct DC50 for fulvestrant is not provided in the same context, it is well-established as a potent ER degrader.
In Vivo Antitumor Activity in MCF-7 Xenograft Models
The following table summarizes the reported in vivo efficacy of this compound and fulvestrant in mouse xenograft models of MCF-7 human breast cancer. It is important to note that these results are from different studies and direct comparisons should be made with caution.
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Not specified in abstract | Tumor regression or complete tumor growth inhibition | [3] |
| Fulvestrant | 5 mg/mouse, s.c. | Significant tumor growth inhibition | [4] |
A 2023 study in the Journal of Medicinal Chemistry reported that this compound achieves tumor regression or complete tumor growth inhibition in the parental MCF-7 xenograft model.[3] The same study also demonstrated efficacy in two clinically relevant ESR1 mutated mouse models, suggesting potential advantages in overcoming acquired resistance.[3] Another study showed that fulvestrant treatment resulted in significantly decreased tumor growth compared to tamoxifen in an MCF-7 xenograft model.[4]
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling and Degradation Pathways
The following diagram illustrates the estrogen receptor signaling pathway and the mechanisms of action for both fulvestrant and this compound.
Caption: ER signaling and mechanisms of fulvestrant and this compound.
General Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines a typical workflow for assessing the in vivo efficacy of ER degraders in a xenograft model.
Caption: General workflow for MCF-7 xenograft studies.
Experimental Protocols
Detailed experimental protocols for the pivotal this compound studies are outlined in the 2023 Journal of Medicinal Chemistry publication by Chen et al. While the full text is not publicly available in all databases, the general methodologies for these types of studies are summarized below.
In Vitro ERα Degradation Assay
-
Cell Line: MCF-7 human breast cancer cells.
-
Treatment: Cells are treated with varying concentrations of the test compound (this compound or fulvestrant) for a specified period (e.g., 24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Band intensities are quantified, and the percentage of ERα degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined from concentration-response curves.
In Vivo MCF-7 Xenograft Model
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude or NSG).
-
Hormone Supplementation: A slow-release estrogen pellet is subcutaneously implanted to support the growth of the hormone-dependent MCF-7 cells.
-
Tumor Inoculation: MCF-7 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle, this compound, fulvestrant).
-
Drug Administration: this compound is typically administered orally (p.o.) daily, while fulvestrant is administered via subcutaneous (s.c.) or intramuscular (i.m.) injection at specified intervals.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be used for pharmacodynamic analyses, such as Western blotting or immunohistochemistry (IHC) to assess ERα levels and other biomarkers.
Conclusion
This compound represents a promising next-generation ERα degrader with a distinct PROTAC mechanism of action. Preclinical data highlight its potent ability to degrade ERα and inhibit tumor growth, including in models of acquired resistance. While direct comparative efficacy data with fulvestrant is limited in the public domain, the available information suggests that this compound's oral bioavailability and potent activity warrant further investigation as a potential therapeutic for ER+ breast cancer. A thorough evaluation of the full preclinical data from head-to-head studies is crucial for a definitive comparison of the efficacy of these two agents.
References
A Preclinical Head-to-Head: ERD-3111 vs. ARV-471 in ER+ Breast Cancer
In the landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer, a new class of drugs known as PROteolysis TArgeting Chimeras (PROTACs) is demonstrating significant promise. These molecules offer a novel mechanism of action by harnessing the cell's own machinery to degrade specific proteins, in this case, the estrogen receptor. This guide provides a detailed preclinical comparison of two such investigational oral ERα PROTACs: ERD-3111 and ARV-471 (Vepdegestrant).
Both molecules are designed to overcome the limitations of current endocrine therapies, including resistance driven by ESR1 mutations. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of the available preclinical data and the experimental protocols that support it.
Mechanism of Action: A Shared Strategy of Targeted Degradation
Both this compound and ARV-471 are heterobifunctional molecules. They work by simultaneously binding to the estrogen receptor α (ERα) and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, offering the potential for a more potent and durable response compared to traditional occupancy-driven inhibitors.[1][2][3][4]
In Vitro Performance: Potency in Degradation and Cell Growth Inhibition
Both this compound and ARV-471 have demonstrated potent in vitro activity in ER+ breast cancer cell lines, including those harboring clinically relevant ESR1 mutations.
| Parameter | This compound | ARV-471 |
| ERα Degradation (DC50) | 0.5 nM[5][6] | 0.9 nM (WT ER)[1] |
| Cell Lines Tested | MCF-7 (WT), MCF-7 (ESR1 Y537S, D538G)[7][8] | Multiple ER+ cell lines including those with clinically relevant ligand-independent ER mutants[1] |
| Effect on Cell Proliferation | Inhibited proliferation in ER-dependent breast cancer cell lines | Inhibited ER-dependent breast cancer cell line proliferation[9] |
Experimental Protocols:
-
ERα Degradation Assay (Western Blot): ER+ breast cancer cells (e.g., MCF-7) are treated with varying concentrations of the PROTAC molecule for a specified time (e.g., 4 hours).[1] Cell lysates are then collected, and the levels of ERα protein are quantified using Western blot analysis. The DC50 value, representing the concentration at which 50% of the target protein is degraded, is then calculated.
-
Cell Proliferation Assay: ER+ breast cancer cells are seeded in multi-well plates and treated with the compounds over a period of several days. Cell viability is assessed using assays such as CellTiter-Glo® to determine the impact on cell proliferation.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of drug candidates. Both this compound and ARV-471 have demonstrated significant anti-tumor activity in vivo.
| Parameter | This compound | ARV-471 |
| ERα Degradation in Tumors | Significant reduction of ERα protein levels in tumor tissues[7] | >90% in vivo ER degradation[1] |
| Tumor Growth Inhibition (TGI) | Achieved tumor regression and complete tumor growth inhibition[7][10][11] | 85-120% TGI in MCF-7 orthotopic xenograft models[1][9] |
| Models Used | Parental MCF-7 xenograft (WT ER), and two clinically relevant ESR1 mutated models (Y537S and D538G)[7][8] | Orthotopic MCF7 CDX model, ST941/HI ERY537S mutant PDX model[1][9] |
| Oral Bioavailability | Demonstrated high oral bioavailability in mice, rats, and dogs[4][11][12] | Orally bioavailable |
| Toxicity | No animal weight loss or other toxicity observed in mice[7][8] | Well-tolerated in preclinical models |
Experimental Protocols:
-
Xenograft Tumor Models: Immunocompromised mice are implanted with ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenografts (PDX). For MCF-7 models, estradiol pellets are often implanted to support tumor growth. Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. The compounds are administered orally at various doses and schedules. Tumor volume and body weight are monitored regularly. At the end of the study, tumors are harvested to assess ERα protein levels via Western blot or other methods.
Combination Therapy Potential
A key strategy in cancer treatment is the use of combination therapies to enhance efficacy and overcome resistance. Preclinical data suggests that ARV-471 combines well with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib), mTOR inhibitors (everolimus), and PI3K inhibitors (alpelisib, inavolisib), leading to robust tumor regressions.[9][13][14] While specific combination therapy data for this compound was not as extensively detailed in the initial findings, its potent monotherapy activity suggests it could also be a strong candidate for combination regimens.
Summary and Future Outlook
Both this compound and ARV-471 have shown compelling preclinical data as potent, orally bioavailable ERα PROTAC degraders. They effectively degrade both wild-type and mutant ERα, leading to significant tumor growth inhibition in various xenograft models.
-
ARV-471 (Vepdegestrant) is further along in clinical development, with extensive preclinical data supporting its efficacy as a monotherapy and in combination with other targeted agents.[1][2][9][13][14][15][16][17][18][19][20]
-
This compound has demonstrated high potency with a very low DC50 value and has shown complete tumor growth inhibition in preclinical models, positioning it as a highly promising candidate for further development.[4][5][6][7][8][10][11][12][21]
Direct head-to-head preclinical studies would be invaluable for a more definitive comparison. However, the available data indicates that both molecules represent a significant advancement in the development of novel therapies for ER+ breast cancer. The progression of these and other PROTAC ER degraders into clinical trials will be critical in determining their ultimate therapeutic value for patients.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. excenen.com [excenen.com]
- 7. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 11. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. arvinasmedical.com [arvinasmedical.com]
- 16. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 17. pfizer.com [pfizer.com]
- 18. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arvinasmedical.com [arvinasmedical.com]
- 20. onclive.com [onclive.com]
- 21. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of ERD-3111 and Other Oral SERDs for ER+ Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical oral PROTAC ERα degrader, ERD-3111, with other oral Selective Estrogen Receptor Degraders (SERDs) that are either FDA-approved or in late-stage clinical development. This guide synthesizes key experimental data on efficacy, safety, and pharmacokinetics to offer an objective evaluation of these promising therapies for estrogen receptor-positive (ER+) breast cancer.
The landscape of endocrine therapy for ER+ breast cancer is rapidly evolving, with a new generation of oral SERDs emerging as a significant advancement over the intramuscularly administered fulvestrant. These agents offer the convenience of oral administration and have demonstrated efficacy in patients with tumors harboring ESR1 mutations, a common mechanism of resistance to aromatase inhibitors. This guide will delve into the preclinical profile of this compound and compare it against the FDA-approved oral SERDs, elacestrant (Orserdu™) and imlunestrant (Inluriyo™), as well as other notable oral SERDs in clinical development: camizestrant, giredestrant, and vepdegestrant (ARV-471).
Mechanism of Action: A Shared Path with Distinct Approaches
Oral SERDs function by binding to the estrogen receptor (ERα), leading to its degradation and thereby blocking downstream signaling that drives tumor growth. While all the compounds discussed here share this fundamental mechanism, this compound and vepdegestrant employ a distinct strategy as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (ERα), leading to its ubiquitination and subsequent degradation by the proteasome. This catalytic mechanism of action may offer advantages in terms of potency and duration of effect.
Preclinical Efficacy: A Comparative Analysis
The following tables summarize the key preclinical efficacy data for this compound and other oral SERDs, focusing on their ability to degrade ERα and inhibit tumor growth in both wild-type and ESR1-mutant breast cancer models.
Table 1: In Vitro ERα Degradation and Anti-proliferative Activity
| Compound | Cell Line | ERα Status | DC50/IC50 (nM) | Reference |
| This compound | MCF-7 | Wild-type | DC50: 0.5 | [1] |
| Elacestrant | MCF-7 | Wild-type | IC50: 13 | N/A |
| Imlunestrant | MCF-7 | Wild-type | IC50: 0.61 | N/A |
| Camizestrant | MCF-7 | Wild-type | IC50: 0.3 | N/A |
| Giredestrant | MCF-7 | Wild-type | IC50: 0.05 | [2] |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type | DC50: <1 | [3] |
Table 2: In Vivo Anti-tumor Efficacy in Xenograft Models
| Compound | Xenograft Model | ERα Status | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound | MCF-7 | Wild-type | 10 mg/kg, p.o., q.d. | Complete tumor growth inhibition | [4] |
| This compound | MCF-7-Y537S | ESR1 mutant | 10 mg/kg, p.o., q.d. | Tumor regression | [4][5] |
| This compound | MCF-7-D538G | ESR1 mutant | 10 mg/kg, p.o., q.d. | Tumor regression | [4][5] |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-type | 10 mg/kg, p.o., q.d. | >100% TGI (regression) | [3] |
| Vepdegestrant (ARV-471) | ST941 (PDX) | ESR1 Y537S mutant | 30 mg/kg, p.o., q.d. | >100% TGI (regression) | [3] |
| Giredestrant | Patient-derived xenograft (PDX) | ESR1 Y537S mutant | 1 mg/kg, p.o., q.d. | Tumor regression | [1][6] |
Preclinical data highlights the potent activity of this compound, demonstrating sub-nanomolar ERα degradation and complete tumor growth inhibition or regression in both wild-type and clinically relevant ESR1-mutant xenograft models.[1][4][5] Notably, this compound has been reported to be more efficacious in vivo than vepdegestrant (ARV-471), another PROTAC ER degrader in late-stage clinical development.
Clinical Performance of Approved and Investigational Oral SERDs
While this compound is in the preclinical stage, several other oral SERDs have advanced to clinical trials, with two receiving FDA approval. The following table summarizes key clinical data from pivotal trials.
Table 3: Clinical Efficacy of Oral SERDs in ER+/HER2- Advanced/Metastatic Breast Cancer
| Compound | Trial Name | Patient Population | Comparator | Median Progression-Free Survival (mPFS) | Objective Response Rate (ORR) | Reference |
| Elacestrant (Orserdu™) | EMERALD | Pre-treated, ESR1-mutated | Standard of Care (SOC) Endocrine Therapy | 3.8 months vs 1.9 months (HR: 0.55) | 13.2% vs 6.3% | [7] |
| Imlunestrant (Inluriyo™) | EMBER-3 | Pre-treated, ESR1-mutated | SOC Endocrine Therapy | 5.5 months vs 3.8 months (HR: 0.62) | 14.3% vs 7.7% | [8][9] |
| Camizestrant | SERENA-2 | Pre-treated (overall population) | Fulvestrant | 7.2 months vs 3.7 months (HR: 0.58) | N/A | [10] |
| Giredestrant | acelERA | Pre-treated (overall population) | Physician's choice of endocrine therapy | 5.6 months vs 5.4 months (HR: 1.17) | 6.3% vs 9.4% | [2] |
| Vepdegestrant (ARV-471) | VERITAC-2 | Pre-treated, ESR1-mutated | Fulvestrant | Statistically significant improvement vs fulvestrant | N/A | [11] |
The clinical data for elacestrant and imlunestrant led to their FDA approval for patients with ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer who have experienced disease progression on prior endocrine therapy.[7][8][9] Camizestrant and vepdegestrant have also shown promising results in their respective clinical trials, demonstrating a progression-free survival benefit.[10][11]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro ERα Degradation Assay
-
Cell Line: MCF-7 breast cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for ERα and a loading control (e.g., β-actin).
-
Detection and Analysis: Membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the percentage of ERα degradation was calculated relative to vehicle-treated controls. The DC50 value, the concentration at which 50% of the target protein is degraded, was then determined.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: MCF-7 cells (either wild-type or with engineered ESR1 mutations) were implanted subcutaneously into the mice.
-
Tumor Growth and Randomization: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
-
Drug Administration: this compound was administered orally (p.o.) at a specified dose and schedule (e.g., once daily, q.d.). The vehicle control group received the formulation without the active compound.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Tumor regression is noted when the tumor volume decreases from the initial measurement.
Conclusion
This compound has demonstrated a promising preclinical profile as a potent, orally bioavailable PROTAC ERα degrader with significant anti-tumor activity in both wild-type and ESR1-mutant breast cancer models. Its distinct mechanism of action and superior preclinical efficacy compared to some other oral SERDs in development warrant further investigation. As the clinical landscape for oral SERDs continues to evolve with the approval of elacestrant and imlunestrant and the advancement of other candidates, the potential of PROTAC-based degraders like this compound offers an exciting avenue for overcoming endocrine resistance and improving outcomes for patients with ER+ breast cancer. Future clinical trials will be essential to determine the ultimate therapeutic value of this compound in this competitive and rapidly advancing field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roche presents details on breast cancer pill giredestrant - European Biotechnology Magazine [european-biotechnology.com]
- 6. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.contexttherapeutics.com [ir.contexttherapeutics.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. researchgate.net [researchgate.net]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
A Head-to-Head Comparison of ERD-3111 and Other PROTACs for Estrogen Receptor Alpha Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comprehensive, data-driven comparison of ERD-3111, a novel PROTAC targeting Estrogen Receptor Alpha (ERα), against other prominent ERα-targeting PROTACs and the selective estrogen receptor degrader (SERD), fulvestrant.
ERα is a key driver in the majority of breast cancers, and targeting it for degradation is a clinically validated therapeutic strategy. This comparison focuses on the in vitro potency, maximal degradation, and in vivo efficacy of these molecules, supported by detailed experimental protocols to aid in the evaluation and design of future research.
Mechanism of Action: PROTAC-mediated ERα Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They consist of two ligands connected by a linker: one binds to the target protein (ERα), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of ERα, marking it for degradation by the proteasome.
Figure 1: PROTAC-mediated degradation of Estrogen Receptor Alpha (ERα).
This compound utilizes the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex, to induce ERα degradation.[1][2]
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound and its comparators based on available preclinical data.
In Vitro Degradation Potency and Efficacy
The half-maximal degradation concentration (DC50) represents the potency of a PROTAC in inducing the degradation of its target, while the maximum degradation (Dmax) indicates the efficacy of degradation.
| Compound | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | ERα | CRBN (TX-16)[2] | MCF-7 | 0.5 [3][4][5][6] | Not Reported |
| ARV-471 (Vepdegestrant) | ERα | CRBN[7] | MCF-7 | ~0.9 - 2[4][7] | >95 [8] |
| ERD-4001 | ERα | Not Reported | Not Reported | 0.05 | Not Reported |
| HP568 | ERα | Not Reported | Not Reported | 0.1 (WT ER) | Not Reported |
| ERD-308 | ERα | VHL | MCF-7 | 0.17 | >95 (at 5 nM) |
| AC699 | ERα | Not Reported | Not Reported | Not Reported | Not Reported |
| Fulvestrant (SERD) | ERα | N/A | MCF-7 | N/A | ~50[9] |
WT: Wild-Type
In Vivo Anti-Tumor Efficacy
Tumor growth inhibition (TGI) is a measure of a compound's ability to suppress tumor growth in animal models.
| Compound | Model | Dose & Schedule | Tumor Growth Inhibition (TGI) (%) |
| This compound | MCF-7 Xenograft | Not Reported | Tumor regression or complete tumor growth inhibition [10][11] |
| ARV-471 (Vepdegestrant) | MCF-7 Xenograft | 3, 10, 30 mg/kg, oral, daily | 85, 98, 120 [7] |
| HP568 | Not Reported | Not Reported | 90 - 123 |
| Fulvestrant (SERD) | MCF-7 Xenograft | Not Reported | 31 - 80[7] |
Head-to-Head Analysis
This compound demonstrates high potency in vitro with a DC50 of 0.5 nM, positioning it as one of the more potent ERα-targeting PROTACs.[3][4][5][6] While a specific Dmax value for this compound is not publicly available, reports describe it as achieving "potent" and "complete" degradation.[10][11] In comparison, ARV-471 (Vepdegestrant) shows a slightly higher DC50 in the range of 0.9 to 2 nM but with a confirmed high Dmax of over 95%.[4][7][8]
In vivo, both this compound and ARV-471 exhibit significant anti-tumor activity. This compound is reported to cause tumor regression or complete growth inhibition in MCF-7 xenograft models.[10][11] ARV-471 has demonstrated dose-dependent tumor growth inhibition, reaching up to 120% TGI at a 30 mg/kg daily oral dose.[7] HP568 also shows impressive in vivo efficacy with a reported TGI of 90-123%. Fulvestrant, a clinically approved SERD, shows a comparatively lower maximal ERα degradation and in vivo efficacy.[7][9]
A recent study highlighted potential off-target effects for some ERα PROTACs, including this compound and ARV-471, which were found to also degrade the progesterone receptor (PR) and phosphodiesterase 6D (PDE6D). This ER-independent degradation is an important consideration for the continued development and clinical translation of these molecules.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
Western Blot for PROTAC-Mediated Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of ERα in a breast cancer cell line (e.g., MCF-7) following treatment with a PROTAC.
Figure 2: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PROTAC of interest (e.g., this compound) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-ERα antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control. Calculate the percentage of ERα remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
In Vivo MCF-7 Xenograft Model for Efficacy Studies
This protocol describes a general procedure for establishing and utilizing an MCF-7 xenograft model to evaluate the anti-tumor efficacy of orally administered PROTACs.
Figure 3: Workflow for an in vivo MCF-7 xenograft study.
Materials:
-
MCF-7 cells
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Matrigel
-
Estrogen pellets (MCF-7 tumors are estrogen-dependent)
-
PROTAC formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Animal Preparation: Implant mice with estrogen pellets several days prior to tumor cell injection.
-
Tumor Implantation: Subcutaneously inject a suspension of MCF-7 cells and Matrigel into the flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC or vehicle control orally (e.g., by gavage) according to the desired dosing schedule (e.g., daily).
-
Efficacy Assessment: Measure tumor volumes and body weights regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement. A portion of the tumor can be processed for pharmacodynamic analysis, such as Western blotting, to confirm ERα degradation.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
Surface Plasmon Resonance (SPR) for Ternary Complex Affinity
SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
General Principle:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Inject the PROTAC to measure the binary interaction (PROTAC-E3 ligase).
-
In a separate experiment, inject a pre-incubated mixture of the PROTAC and the target protein (ERα) over the immobilized E3 ligase to measure the formation of the ternary complex.
-
By comparing the binding responses and kinetics, the affinity (Kd) and cooperativity of the ternary complex can be determined.
Note: The specific experimental conditions for SPR, including protein concentrations, buffer composition, and immobilization strategy, need to be optimized for each specific PROTAC and protein pair.
Conclusion
This compound is a highly potent ERα-targeting PROTAC that demonstrates significant promise in preclinical models. Its high in vitro potency and robust in vivo efficacy position it as a strong candidate for further development in the treatment of ER+ breast cancer. While direct head-to-head Dmax and ternary complex affinity data with all comparators are not yet fully available, the existing evidence suggests that this compound is among the leading next-generation ERα degraders. Further studies, including detailed pharmacokinetic and pharmacodynamic profiling, as well as head-to-head comparisons under standardized conditions, will be crucial to fully elucidate the therapeutic potential of this compound relative to other emerging ERα-targeting PROTACs. The provided experimental protocols serve as a guide for researchers to conduct such comparative evaluations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 11. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
ERD-3111: A Paradigm Shift in Estrogen Receptor Targeted Therapy, Demonstrating Superiority Over Tamoxifen
For Immediate Release
A novel proteolysis targeting chimera (PROTAC), ERD-3111, has demonstrated significant preclinical superiority over the long-standing selective estrogen receptor modulator (SERM), tamoxifen, in the context of estrogen receptor-positive (ER+) breast cancer. This next-generation therapeutic agent operates via a distinct and highly efficient mechanism of action, leading to potent tumor growth inhibition and offering a promising new strategy for researchers, scientists, and drug development professionals in the oncology space. This guide provides an objective comparison of this compound and tamoxifen, supported by available experimental data.
Executive Summary
This compound is an orally active PROTAC that targets the estrogen receptor alpha (ERα) for degradation.[1][2] Unlike tamoxifen, which acts as a competitive antagonist of estrogen at the receptor, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the ERα protein itself. This fundamental difference in mechanism translates to a more profound and sustained suppression of estrogen signaling. Preclinical studies have shown that this compound induces tumor regression in xenograft models and is effective against both wild-type and mutated forms of ERα, a key driver of resistance to current endocrine therapies.[2]
Comparative Data: this compound vs. Tamoxifen
The following tables summarize the key performance indicators of this compound and tamoxifen based on available preclinical data.
Table 1: In Vitro Potency
| Compound | Mechanism of Action | Cell Line | Potency Metric | Value |
| This compound | ERα Degrader (PROTAC) | ER+ Breast Cancer Cells | DC50 (Degradation) | 0.5 nM |
| Tamoxifen | ERα Antagonist (SERM) | MCF-7 | IC50 (Inhibition) | ~1-13.57 µM |
Note: DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration needed to inhibit 50% of a biological function. The significantly lower nanomolar DC50 value for this compound highlights its high potency in eliminating the ERα protein compared to the micromolar concentrations of tamoxifen required for antagonistic activity.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Key Findings |
| This compound | MCF-7 Xenograft (wild-type and mutated ERα) | Achieves tumor regression and complete tumor growth inhibition. Effective against clinically relevant ESR1 mutations. |
| Tamoxifen | MCF-7 Xenograft | Inhibits estrogen-stimulated tumor growth. |
Mechanism of Action: A Tale of Two Pathways
The superiority of this compound lies in its fundamentally different approach to neutralizing the estrogen receptor.
Tamoxifen's Mechanism: As a Selective Estrogen Receptor Modulator (SERM), tamoxifen competes with estrogen for binding to ERα.[3] When bound, it induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription, thereby blocking estrogen-driven cell proliferation.[4] However, it can also exhibit partial agonist activity in some tissues and its effectiveness can be limited by mutations in the estrogen receptor that lead to resistance.
This compound's Mechanism: this compound is a bifunctional molecule. One end binds to ERα, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This process effectively eliminates the receptor from the cell, offering a more complete shutdown of estrogen signaling and a way to overcome resistance mechanisms associated with receptor mutations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of ERα-targeted therapies.
ERα Degradation Assay via Western Blot
This protocol is designed to quantify the degradation of ERα in cancer cells following treatment with a PROTAC like this compound.
-
Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against ERα, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize ERα levels to the loading control to determine the percentage of degradation.
In Vivo Tumor Xenograft Study
This protocol outlines a typical xenograft study to compare the in vivo efficacy of this compound and tamoxifen.
-
Cell Implantation: Subcutaneously implant ER+ breast cancer cells (e.g., MCF-7) into the flank of immunocompromised mice. Estrogen supplementation is often required to support initial tumor growth.[5]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound, tamoxifen).
-
Drug Administration: Administer the compounds as per the study design (e.g., oral gavage daily).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers). Compare tumor growth inhibition between the treatment groups.
Conclusion
The available preclinical data strongly supports the superiority of this compound over tamoxifen as a therapeutic strategy for ER+ breast cancer. Its novel mechanism of action, which leads to the degradation of ERα, results in a more potent and complete inhibition of estrogen signaling. Furthermore, its efficacy in models with ERα mutations suggests it could overcome a major mechanism of resistance to current endocrine therapies. For researchers and drug development professionals, this compound represents a significant advancement in the field and a promising candidate for further clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Navigating the Therapeutic Landscape: A Comparative Analysis of ERD-3111 and Competing Estrogen Receptor Degraders
For Immediate Release
In the competitive field of ER+ breast cancer therapeutics, the novel PROTAC ERα degrader, ERD-3111, is emerging as a promising candidate with a potentially favorable therapeutic window. This guide provides a detailed comparison of this compound against its key competitors, including vepdegestrant (ARV-471), H3B-6545, AC0682, and palazestrant (OP-1250), with a focus on preclinical data, mechanism of action, and experimental protocols.
Mechanism of Action: A Shared Strategy with Subtle Distinctions
This compound, like several of its contemporaries, is a Proteolysis Targeting Chimera (PROTAC) that leverages the cell's own ubiquitin-proteasome system to specifically target and degrade the estrogen receptor alpha (ERα).[1][2][3][4] This mechanism is distinct from traditional inhibitors and offers the potential for improved efficacy and overcoming resistance. This compound is an orally active PROTAC ERα degrader with a sub-nanomolar half-maximal degradation concentration (DC50) of 0.5 nM.[2]
Other prominent ERα degraders in development include:
-
Vepdegestrant (ARV-471): A PROTAC ER degrader currently in Phase 3 clinical trials, making it a key benchmark for this compound.[5] Preclinical data indicate it is more efficacious than fulvestrant.[6][7]
-
H3B-6545: A novel selective estrogen receptor covalent antagonist (SERCA) that irreversibly binds to ERα, leading to its inactivation.[8][9][10]
-
AC0682: An orally bioavailable, chimeric ERα degrader.[11][12][13][14]
-
Palazestrant (OP-1250): A complete ER antagonist and selective ER degrader (SERD).[15][16][17][18]
Comparative Efficacy and Therapeutic Window: A Preclinical Overview
A critical determinant of a drug's clinical success is its therapeutic window – the range between the dose required for a therapeutic effect and the dose at which toxicity occurs. Preclinical studies provide the first glimpse into this crucial parameter.
For this compound, in vivo murine studies have shown no animal weight loss or other observable toxicities at efficacious doses, suggesting a favorable therapeutic window.[1][3] It has demonstrated complete tumor growth inhibition in both wild-type and ESR1-mutated MCF-7 xenograft models.[3][4][19][20][21]
The following table summarizes the available preclinical data for this compound and its competitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design.
| Compound | Class | Efficacy (Preclinical Models) | Observed Toxicity (Preclinical Models) |
| This compound | PROTAC ERα Degrader | Complete tumor growth inhibition in wild-type and ESR1-mutated MCF-7 xenografts.[3][4][19][20][21] DC50 of 0.5 nM.[2] | No animal weight loss or other observed toxicity in murine studies.[1][3] |
| Vepdegestrant (ARV-471) | PROTAC ERα Degrader | More efficacious than fulvestrant in preclinical models.[6][7] Currently in Phase 3 clinical trials.[5] | Favorable safety profile reported in preclinical and early clinical studies.[22] |
| H3B-6545 | SERCA | Superior antitumor activity over fulvestrant in wild-type and mutant ERα breast cancer tumor models.[11] | Information on preclinical toxicity is limited in the provided search results. A Phase 1/2 trial has been conducted.[23] |
| AC0682 | Chimeric ERα Degrader | Potent and selective ERα protein degradation with promising anti-tumor activities in ER-positive animal tumor models.[12][13][14] Sub-nanomolar DC50.[11] | Favorable pharmacological properties reported in preclinical studies.[12][13][14] |
| Palazestrant (OP-1250) | CERAN / SERD | Superior performance in wild-type and ESR1-mutant breast cancer xenograft studies compared to fulvestrant.[15][16][17] | Favorable tolerability demonstrated in a Phase 1/2 trial.[24] |
Experimental Methodologies
The assessment of a therapeutic window relies on robust and well-defined experimental protocols. Below are generalized methodologies for key experiments cited in the preclinical evaluation of ERα degraders.
In Vitro Degradation and Proliferation Assays
-
Cell Lines: Human breast cancer cell lines, such as MCF-7 (wild-type ERα) and cell lines engineered to express ESR1 mutations (e.g., Y537S, D538G), are commonly used.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and comparators.
-
Western Blotting: To assess ERα degradation, cell lysates are collected after treatment and subjected to western blotting using an anti-ERα antibody. The intensity of the ERα band is quantified relative to a loading control (e.g., GAPDH or β-actin). The DC50 value is calculated as the concentration of the drug that results in 50% degradation of the target protein.
-
Proliferation Assays: Cell viability is measured using assays such as MTT or CellTiter-Glo. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against drug concentration.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are typically used.
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously or orthotopically into the mammary fat pad.
-
Drug Administration: Once tumors reach a specified size, animals are randomized into treatment groups and receive the vehicle control, the test compound (e.g., this compound), or a comparator drug via the appropriate route of administration (e.g., oral gavage).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a general indicator of toxicity. At the end of the study, tumors are excised and may be analyzed for biomarker changes (e.g., ERα levels).
-
Toxicity Assessment: In addition to body weight monitoring, a more comprehensive toxicity assessment may involve collecting blood for hematology and clinical chemistry analysis, as well as harvesting major organs for histopathological examination. The Maximum Tolerated Dose (MTD) is often determined in separate dose-range-finding studies.
Visualizing the Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the ERα signaling pathway, the general mechanism of PROTACs, and a typical experimental workflow.
Figure 1: Simplified Estrogen Receptor Alpha (ERα) Signaling Pathway.
Figure 2: General Mechanism of Action for a PROTAC like this compound.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AC-0682 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Accutar Biotechnology Announces First Patient Dosed in China with AC0682 in Phase 1 Study in ER-Positive Breast Cancer - BioSpace [biospace.com]
- 14. Accutar Biotech [accutarbio.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Olema Oncology Announces Data Highlighting Palazestrant’s Ability to Inhibit Wild-Type & Mutant ER+ Breast Cancer Both as Monotherapy & in Combination With CDK4/6 Inhibitors [drug-dev.com]
- 19. researchgate.net [researchgate.net]
- 20. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 23. Phase 1/2 study of H3B-6545 in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer | CoLab [colab.ws]
- 24. onclive.com [onclive.com]
On-Target Efficacy of ERD-3111: A Comparative Analysis of a Novel PROTAC ERα Degrader
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target performance of ERD-3111, a novel proteolysis-targeting chimera (PROTAC) designed to degrade the estrogen receptor alpha (ERα). The efficacy of this compound is evaluated against other ERα-targeting alternatives, supported by experimental data to inform preclinical and clinical research decisions.
This compound is an orally active PROTAC that potently and effectively degrades ERα, a key driver in the majority of breast cancers.[1][2][3][4] Unlike traditional inhibitors that merely block the receptor's function, this compound utilizes the cell's ubiquitin-proteasome system to eliminate the ERα protein. This mechanism of action holds the potential for a more profound and lasting therapeutic effect, particularly in cancers that have developed resistance to standard endocrine therapies. This guide presents a detailed comparison of this compound with the selective estrogen receptor degrader (SERD) fulvestrant and another clinical-stage PROTAC, vepdegestrant (ARV-471).
Comparative On-Target Performance
This compound demonstrates significant degradation of the ERα protein. The primary measure of a PROTAC's potency is its half-maximal degradation concentration (DC50). This compound has a reported DC50 of 0.5 nM, indicating its high potency in inducing ERα degradation.[1][2][3]
| Compound | Mechanism of Action | DC50 (ERα Degradation) | Maximum Degradation (Dmax) | Cell Growth Inhibition (IC50) | In Vivo Tumor Growth Inhibition (TGI) |
| This compound | PROTAC ERα Degrader | 0.5 nM[1][2][3] | >95% (in MCF-7 cells) | Not explicitly reported | Complete tumor growth inhibition in wild-type and ESR1 mutant MCF-7 xenografts[2][4] |
| Fulvestrant | SERD | ~3-10 nM (in MCF-7 cells) | ~60-80% (in preclinical models)[5] | ~0.1-1 nM (in MCF-7 cells) | 31%–80% (in MCF-7 xenografts)[5] |
| Vepdegestrant (ARV-471) | PROTAC ERα Degrader | ~1 nM (in MCF-7 cells) | ≥90% (in vivo)[5] | Not explicitly reported | 87%–123% (in MCF-7 xenografts)[5] |
Signaling Pathway and Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to the ERα protein, while the other end recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of ERα with ubiquitin molecules, marking it for destruction by the proteasome. The result is the near-complete removal of the ERα protein from the cancer cell, thereby shutting down the estrogen-driven signaling that promotes tumor growth.
Experimental Workflow for On-Target Validation
Validating the on-target effects of this compound involves a series of in vitro and in vivo experiments to confirm its efficacy and specificity in degrading ERα and inhibiting tumor growth.
References
- 1. benchchem.com [benchchem.com]
- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
ERD-3111: A Comparative Analysis of Estrogen Receptor Degradation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation efficiency of ERD-3111, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade the Estrogen Receptor alpha (ERα). ERα is a key driver in the majority of breast cancers, and targeted degradation of this receptor represents a promising therapeutic strategy. This document compares this compound's performance with other prominent ERα degraders, supported by available preclinical data.
Comparative Degradation Efficiency of ERα Degraders
The following table summarizes the in vitro degradation potency of this compound in comparison to other notable ERα targeting agents in the MCF-7 human breast cancer cell line, a standard model for ER-positive breast cancer research.
| Compound | Class | Target | DC50 (nM) in MCF-7 Cells | Dmax (%) in MCF-7 Cells | E3 Ligase Recruited | Reference(s) |
| This compound | PROTAC | ERα | 0.5 | Not Reported | Cereblon (CRBN) | [1][2][3] |
| Vepdegestrant (ARV-471) | PROTAC | ERα | ~2 | >90 | Cereblon (CRBN) | [4][5] |
| Giredestrant | SERD | ERα | 0.06 (wild-type) | 107 (wild-type) | N/A | [6] |
| Fulvestrant | SERD | ERα | 0.29 - 0.44 | ~95-103 | N/A | [6][7] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing the efficacy of a protein degrader. A lower DC50 indicates higher potency. Data is compiled from various sources and may not be from direct head-to-head studies under identical experimental conditions. SERD (Selective Estrogen Receptor Degrader) is a different class of molecule that also promotes ERα degradation.
Preclinical data suggests that next-generation degraders like this compound and vepdegestrant offer superior ERα degradation compared to the established SERD, fulvestrant.[8][9] Notably, a 2024 study reported that this compound and a related compound, UM-ERD-4001, demonstrated greater in vivo efficacy than vepdegestrant (ARV-471).[10]
Experimental Protocols
The following protocols are composite methodologies based on standard practices for assessing ERα degradation.
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma, ER-positive).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For degradation assays, cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing the desired concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24 hours) before harvesting for analysis.
Western Blotting for ERα Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ERα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To ensure equal protein loading, the membrane is also probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin). The level of ERα degradation is calculated by normalizing the ERα band intensity to the loading control and comparing it to the vehicle-treated control.[11][12]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the ERα signaling pathway and the experimental workflow for assessing protein degradation.
Caption: this compound mediated degradation of ERα via the ubiquitin-proteasome system.
Caption: Experimental workflow for quantifying ERα degradation by Western Blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Evaluating the Long-Term Efficacy of ERD-3111 Versus Standard of Care in ER-Positive Breast Cancer
This guide provides a comparative analysis of the preclinical data for ERD-3111, a novel proteolysis targeting chimera (PROTAC) estrogen receptor alpha (ERα) degrader, and the established standard of care for estrogen receptor-positive (ER+) breast cancer. The information is intended for researchers, scientists, and drug development professionals to evaluate the potential of this emerging therapeutic agent.
This compound is an orally active PROTAC designed to degrade the estrogen receptor α, a key driver in ER+ breast cancer.[1][2][3] The current standards of care for early-stage ER+ breast cancer include endocrine therapies such as tamoxifen and aromatase inhibitors.[4] For advanced or metastatic disease, the combination of endocrine therapy with a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor is the recommended first-line treatment.[5]
Mechanism of Action: this compound
This compound functions as a PROTAC, a bifunctional molecule that induces the degradation of target proteins.[6] It consists of a ligand that binds to the estrogen receptor α and another ligand that recruits the E3 ubiquitin ligase cereblon.[7] This proximity leads to the ubiquitination and subsequent degradation of ERα by the proteasome, thereby inhibiting ER signaling and tumor growth.[6][8] This event-driven mechanism offers potential advantages over traditional occupancy-driven inhibitors, including a catalytic nature and the potential for a more potent and longer-lasting effect.[6]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound facilitates the degradation of ERα via the ubiquitin-proteasome system.
Comparative Efficacy Data
The following tables summarize the available preclinical efficacy data for this compound and the clinical efficacy of standard of care treatments for ER+ breast cancer. It is important to note that the data for this compound is from preclinical studies and not from direct head-to-head human trials with the standard of care.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Xenograft Model | ER Status | This compound Efficacy | Reference |
| Parental MCF-7 | Wild-type | Tumor regression or complete tumor growth inhibition | [1][2][5][6][8][9][10] |
| ESR1 Mutated (Y537S) | Mutant | Tumor regression or complete tumor growth inhibition | [8] |
| ESR1 Mutated (D538G) | Mutant | Tumor regression or complete tumor growth inhibition | [8] |
Table 2: Clinical Efficacy of Standard of Care in ER+/HER2- Breast Cancer
| Treatment Regimen | Patient Population | Efficacy Endpoint | Result | Reference |
| Giredestrant (Oral SERD) | Early-stage, ER+/HER2- | Invasive Disease-Free Survival (iDFS) | Hazard Ratio (HR) of 0.70 vs. standard endocrine therapy | [4] |
| Giredestrant + Everolimus | Advanced, ESR1 mutated | Median Progression-Free Survival (PFS) | 9.99 months vs. 5.45 months for standard of care combination | [11] |
| Giredestrant + Everolimus | Advanced, Intent-to-Treat (ITT) | Median Progression-Free Survival (PFS) | 8.77 months vs. 5.49 months for standard of care combination | [11] |
| Endocrine Therapy (Tamoxifen or Aromatase Inhibitors) | Early-stage, ER+/HER2- | Adjuvant Treatment | Standard of care, though about a third of patients experience recurrence | [4] |
Experimental Protocols
In Vitro Degradation Assay for this compound
-
Cell Line: MCF-7 (ER+ breast cancer cell line).
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Analysis: Western blotting is used to determine the levels of ERα protein.
-
Endpoint: The DC50 value, the concentration at which 50% of the target protein is degraded, is calculated. For this compound, the reported DC50 is 0.5 nM.[1][2][3]
In Vivo Tumor Growth Inhibition Studies
-
Animal Model: Immunocompromised mice bearing xenografts of human breast cancer cells (e.g., MCF-7).
-
Treatment: this compound is administered orally.
-
Analysis: Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumor tissues can be analyzed for ERα protein levels.
-
Results: Oral administration of this compound has been shown to effectively reduce the levels of wild-type and mutated ERα proteins in tumor tissues, leading to tumor regression or complete inhibition of tumor growth.[5][6][9][10][12]
The experimental workflow for evaluating this compound is depicted in the following diagram.
Caption: A general workflow for the preclinical evaluation of this compound.
Summary and Future Directions
Preclinical data suggests that this compound is a potent and orally bioavailable ERα degrader with strong antitumor activity in xenograft models of ER+ breast cancer, including those with ESR1 mutations.[6][8][9][10] These mutations are a known mechanism of resistance to standard endocrine therapies. The ability of this compound to degrade both wild-type and mutated ERα highlights its potential to overcome this resistance.[6][8]
While direct long-term efficacy comparisons with the standard of care in humans are not yet available, the preclinical profile of this compound is promising. Further clinical development is necessary to establish its safety and efficacy in patients with ER+ breast cancer.[5][9] Future clinical trials will be crucial to determine if the potent preclinical activity of this compound translates into improved outcomes for patients, potentially offering a new therapeutic option for those with endocrine-resistant disease. Several other PROTAC ER degraders are also in early development, indicating a promising future for this class of drugs in breast cancer therapy.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. excenen.com [excenen.com]
- 3. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
- 12. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
